Product packaging for 3-Ethylindolin-2-one(Cat. No.:CAS No. 15379-45-0)

3-Ethylindolin-2-one

カタログ番号: B169619
CAS番号: 15379-45-0
分子量: 161.2 g/mol
InChIキー: IPHNYSQCMZUVDY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

3-Ethylindolin-2-one is a chemical compound built on the privileged indolin-2-one scaffold, a structure of high significance in medicinal chemistry and drug discovery . The indolin-2-one core is a common structural motif in numerous bioactive molecules and serves as a crucial intermediate in organic synthesis . Researchers value this core for its versatility in designing molecules that can interact with a wide array of biological targets . Derivatives of indolin-2-one have demonstrated a broad spectrum of biological activities, making them promising candidates in various therapeutic areas . Notably, 3-alkylidene-2-indolone derivatives have shown potent antibacterial activity, with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 0.5 μg/mL against Gram-positive bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) . In oncology research, indolin-2-one derivatives are recognized as potent kinase inhibitors and have been explored for their antitumor properties . The mechanism of action for some derivatives involves the inhibition of key enzymes like thioredoxin reductase (TrxR), which is often overexpressed in cancer cells. This inhibition can lead to increased oxidative stress and the activation of apoptosis in carcinoma cells . The N-ethyl substituent in this compound is a key functional group for researchers to investigate, as studies suggest that analogs with N-alkyl substituents can exhibit enhanced biological activities . This compound serves as a valuable building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents with improved efficacy and selectivity. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B169619 3-Ethylindolin-2-one CAS No. 15379-45-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-ethyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-7-8-5-3-4-6-9(8)11-10(7)12/h3-7H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHNYSQCMZUVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00324172
Record name 3-ethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15379-45-0
Record name 15379-45-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405958
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-ethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Ethylindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-Ethylindolin-2-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The document details established methodologies, including direct C-3 alkylation and a two-step condensation-reduction sequence, supported by experimental protocols and quantitative data. Visual representations of the synthetic routes are provided to facilitate a clear understanding of the chemical transformations.

Core Synthesis Pathways

The synthesis of this compound can be primarily achieved through two effective strategies:

  • Direct C-3 Alkylation of Oxindole: This approach involves the direct introduction of an ethyl group at the C-3 position of the oxindole ring. Transition metal catalysis, particularly with iridium, ruthenium, or nickel complexes, is the most common method for this transformation. The reaction typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where an alcohol is used as the alkylating agent.

  • Condensation-Reduction Sequence: This two-step pathway begins with the Knoevenagel condensation of oxindole with propionaldehyde to yield 3-ethylideneindolin-2-one. The resulting α,β-unsaturated ketone is then subjected to reduction to afford the target molecule, this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the key synthetic pathways described in this guide.

PathwayCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Direct C-3 Alkylation
Nickel-Catalyzed AlkylationNiBr₂/PCy₃Toluene14010Up to 96[1]
Ruthenium-Catalyzed AlkylationRuCl₃·xH₂O/PPh₃NoneNot specified-Good to excellent[2][3][4]
Condensation-Reduction
CondensationPiperidineEthanol90Overnight-
Reduction (Catalytic Hydrogenation)Pd/C, H₂EthanolRoom Temperature--

Note: Yields for the direct alkylation are reported for a range of primary alcohols and may vary specifically for ethanol. Data for the condensation-reduction pathway is based on general procedures for similar transformations, and specific yields for the ethyl derivatives were not found in the searched literature.

Experimental Protocols

Pathway 1: Nickel-Catalyzed C-3 Alkylation of Oxindole with Ethanol

This protocol is adapted from a general procedure for the nickel-catalyzed C-3 alkylation of oxindoles with primary alcohols.[1]

Materials:

  • Oxindole

  • Ethanol

  • Toluene (anhydrous)

  • Nickel(II) bromide (NiBr₂)

  • Tricyclohexylphosphine (PCy₃)

  • N₂ atmosphere

Procedure:

  • To a dry Schlenk tube under an inert nitrogen atmosphere, add oxindole (0.5 mmol), nickel(II) bromide (5 mol%), and tricyclohexylphosphine (10 mol%).

  • Add anhydrous toluene (2 mL) to the tube, followed by ethanol (1 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 140 °C with stirring for 10 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Pathway 2: Synthesis of this compound via Condensation-Reduction

This two-step procedure involves the formation of 3-ethylideneindolin-2-one followed by its reduction.

Step 2a: Synthesis of (E/Z)-3-ethylideneindolin-2-one

This protocol is a general method for the Knoevenagel condensation of oxindole with an aldehyde.

Materials:

  • Oxindole

  • Propionaldehyde

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve oxindole (1 equivalent) in ethanol.

  • Add propionaldehyde (1.2 equivalents) to the solution.

  • Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.

  • Stir the reaction mixture at 90 °C overnight.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature, which may cause the product to precipitate.

  • Collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, evaporate the solvent and purify the residue by column chromatography on silica gel to yield 3-ethylideneindolin-2-one.

Step 2b: Reduction of 3-ethylideneindolin-2-one

This is a standard procedure for the catalytic hydrogenation of an α,β-unsaturated ketone.

Materials:

  • 3-ethylideneindolin-2-one

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 3-ethylideneindolin-2-one in ethanol in a hydrogenation flask.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain this compound. Further purification can be done by recrystallization or column chromatography if necessary.

Synthesis Pathway Visualizations

The following diagrams illustrate the described synthetic pathways for this compound.

Synthesis_Pathway_1 Oxindole Oxindole Reaction Dehydrogenative Coupling Oxindole->Reaction Ethanol Ethanol Ethanol->Reaction Catalyst [Ni] Catalyst Catalyst->Reaction Product This compound Reaction->Product

Pathway 1: Direct C-3 Alkylation.

Synthesis_Pathway_2 cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction Oxindole Oxindole Condensation Piperidine, Ethanol, 90°C Oxindole->Condensation Propionaldehyde Propionaldehyde Propionaldehyde->Condensation Intermediate 3-Ethylideneindolin-2-one Reduction H₂, Pd/C, Ethanol, RT Intermediate->Reduction Product This compound Condensation->Intermediate Reduction->Product

Pathway 2: Condensation-Reduction Sequence.

References

3-Ethylindolin-2-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylindolin-2-one, also known as 3-ethyloxindole, is a derivative of the versatile heterocyclic scaffold, indolin-2-one (oxindole). The oxindole core is a prominent structural motif in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. This has rendered the oxindole scaffold a "privileged structure" in medicinal chemistry and drug discovery.[1][2] Derivatives of oxindole have shown significant potential as anti-cancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][3] This technical guide provides a detailed overview of the chemical properties, synthesis, and potential biological relevance of this compound, with a focus on its role in drug development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundOxindole (Parent Compound)4-Ethylindolin-2-one
IUPAC Name 3-ethyl-1,3-dihydro-2H-indol-2-one1,3-dihydro-2H-indol-2-one4-ethyl-1,3-dihydroindol-2-one[4]
Synonyms 3-Ethyloxindole2-Indolinone4-Ethyl-2-oxindole
CAS Number 15379-45-0[5]59-48-3[6]954117-24-9[4]
Molecular Formula C₁₀H₁₁NO[5]C₈H₇NOC₁₀H₁₁NO[4]
Molecular Weight 161.20 g/mol [4]133.15 g/mol 161.20 g/mol [4]
Melting Point Not available125-128 °CNot available
Boiling Point Not availableNot availableNot available
Solubility Expected to have low water solubility.Insoluble in water.[7]Not available
pKa Not availableNot availableNot available
LogP (Computed) Not available1.191.4[4]

Spectroscopic Data

Specific spectroscopic data for this compound is not publicly available. The following are expected characteristic signals based on the structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include those for the ethyl group (a triplet and a quartet), a multiplet for the proton at the C3 position, and signals corresponding to the four aromatic protons on the benzene ring. The N-H proton would likely appear as a broad singlet.

  • ¹³C NMR: Approximately 10 distinct signals would be expected, corresponding to the 10 carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O) in the downfield region, aromatic carbons, and the aliphatic carbons of the ethyl group and the C3 carbon.

Infrared (IR) Spectroscopy: The IR spectrum of the isomeric compound 1-Ethyloxindole shows characteristic absorptions that can be used as a reference. Key expected peaks for this compound would include:

  • N-H stretch: A sharp to broad band around 3200-3400 cm⁻¹.

  • C=O stretch (amide): A strong, sharp band around 1700-1720 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 161, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethyl group and other characteristic cleavages of the indolinone ring.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the surveyed literature. However, a general and plausible synthetic route can be inferred from established methods for the synthesis of 3-substituted oxindoles. One common approach is the alkylation of the enolate of oxindole.

Experimental Protocol: General Synthesis of 3-Alkyloxindoles

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Materials:

  • Oxindole

  • A suitable base (e.g., sodium hydride, lithium diisopropylamide)

  • An ethylating agent (e.g., ethyl iodide, ethyl bromide)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethylformamide)

  • Reagents for workup and purification (e.g., saturated ammonium chloride solution, ethyl acetate, hexane, silica gel)

Procedure:

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxindole in the anhydrous solvent. Cool the solution to a low temperature (e.g., -78 °C or 0 °C, depending on the base). Slowly add the base to the solution to deprotonate the C3 position, forming the enolate.

  • Alkylation: To the solution of the enolate, add the ethylating agent dropwise while maintaining the low temperature.

  • Reaction Monitoring: Allow the reaction to stir at the low temperature and then gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Diagram 1: General Synthetic Workflow for this compound

G reagents Oxindole + Base (e.g., NaH) enolate Oxindole Enolate reagents->enolate Deprotonation product This compound enolate->product Nucleophilic Attack alkylation Alkylation with Ethyl Halide (e.g., EtI) alkylation->product workup Aqueous Workup product->workup purification Column Chromatography workup->purification final_product Purified this compound purification->final_product

Caption: General workflow for the synthesis of this compound.

Reactivity and Biological Significance

The reactivity of the indolinone core is well-documented. The C3 position is nucleophilic after deprotonation, allowing for the introduction of various substituents. The amide N-H is also acidic and can be functionalized.

The broader class of oxindole derivatives has attracted significant interest in drug discovery due to their diverse biological activities. While specific studies on this compound are limited, the oxindole scaffold is known to be a key pharmacophore in compounds targeting various signaling pathways.

Potential Biological Activities:

  • Anti-cancer: Many 3-substituted oxindoles have demonstrated potent anti-proliferative activity against a range of cancer cell lines.[1][2]

  • Anti-inflammatory: Certain oxindole derivatives have been shown to possess anti-inflammatory properties.

  • Kinase Inhibition: The oxindole moiety is a core component of several kinase inhibitors, which are crucial in cancer therapy.

Diagram 2: Potential Role of Oxindole Derivatives in Cellular Signaling

G oxindole Oxindole Derivative (e.g., this compound) kinase Protein Kinase oxindole->kinase Inhibition proliferation Cell Proliferation kinase->proliferation Promotes inflammation Inflammatory Response kinase->inflammation Promotes

Caption: Potential mechanism of action for oxindole derivatives.

Safety and Handling

  • General Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid dust formation. Use in a well-ventilated area.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

  • First Aid:

    • Skin Contact: Wash off immediately with soap and plenty of water.

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[8]

  • Stability and Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents.[7]

Conclusion

This compound is a simple derivative of the medicinally important oxindole scaffold. While specific experimental data on its physicochemical properties and biological activity are sparse in the public domain, its structural similarity to a vast number of biologically active compounds suggests its potential as a building block in drug discovery and medicinal chemistry research. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its potential. Researchers working with this compound should exercise caution and follow the general safety guidelines for related oxindole derivatives.

References

3-Ethylindolin-2-one NMR and mass spectrometry data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Spectroscopic Characterization of 3-Ethylindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound this compound. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents predicted spectroscopic data generated through computational methods. These predictions offer valuable insights into the expected spectral characteristics and serve as a reference for the structural elucidation of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These values were calculated using reputable chemical software and provide a foundational dataset for researchers.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound.

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H-1 (NH)~8.2Singlet (broad)-
H-4~7.2Triplet~7.5
H-5~7.0Triplet~7.5
H-6~6.9Doublet~7.7
H-7~7.1Doublet~7.7
H-3 (CH)~3.5Triplet~6.0
H-8 (CH₂)~1.8Quintet~7.4
H-9 (CH₃)~0.9Triplet~7.4

Note: Predicted chemical shifts are referenced to TMS (0 ppm) and are subject to solvent effects and the specific computational model used.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound.

Carbon AssignmentPredicted Chemical Shift (ppm)
C-2 (C=O)~178
C-7a~142
C-3a~130
C-4~128
C-5~124
C-6~122
C-7~110
C-3~45
C-8 (CH₂)~28
C-9 (CH₃)~11

Note: Predicted chemical shifts are referenced to TMS (0 ppm) and can vary based on the solvent and prediction algorithm.

Predicted Mass Spectrometry Data

Table 3: Predicted m/z Peaks and Relative Intensities for this compound (Electron Ionization).

Predicted m/zPredicted Relative Intensity (%)Proposed Fragment Ion
161100[M]⁺ (Molecular Ion)
13380[M - C₂H₄]⁺
13295[M - C₂H₅]⁺
10450[M - C₂H₅ - CO]⁺
7740[C₆H₅]⁺

Note: Fragmentation patterns are predictions and may vary under different experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are generalized protocols suitable for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to deduce the proton connectivity.

2.1.2. ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent.

  • Instrumentation: Use the same NMR spectrometer as for ¹H NMR.

  • Data Acquisition:

    • Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum (Fourier transformation, phasing, and calibration). The solvent signal is often used for chemical shift referencing.

Mass Spectrometry (MS)

2.2.1. Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the solid or a dilute solution of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This will cause ionization and fragmentation of the molecule.

  • Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and record the mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain structural information.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Characterization_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis and Structure Elucidation Sample This compound H_NMR ¹H NMR Sample->H_NMR C_NMR ¹³C NMR Sample->C_NMR MS Mass Spectrometry (EI) Sample->MS NMR_Data NMR Data (Chemical Shifts, Couplings, Integrals) H_NMR->NMR_Data C_NMR->NMR_Data MS_Data MS Data (Molecular Ion, Fragmentation) MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to the Solubility and Stability of 3-Ethylindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required to characterize the aqueous solubility and chemical stability of 3-Ethylindolin-2-one, a crucial step in early-stage drug development. While specific experimental data for this compound is not publicly available, this document outlines the standard experimental protocols and data presentation formats that are essential for a thorough investigation.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dissolution rate. Both kinetic and thermodynamic solubility assays are vital for a comprehensive understanding.

1.1. Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period when added from a concentrated organic stock solution (typically DMSO) to an aqueous buffer. This high-throughput screening method is invaluable for the rapid assessment of a large number of compounds during the lead discovery and optimization phases.[1][2]

Table 1: Representative Kinetic Solubility Data for this compound

Assay TypeBuffer SystempHIncubation Time (hours)Temperature (°C)Solubility (µg/mL)
NephelometricPBS7.4225Data Point
Direct UVPBS7.4225Data Point
LC-MS/MSFaSSIF6.5237Data Point
LC-MS/MSFeSSIF5.0237Data Point

Note: FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid) are biorelevant media used to predict in vivo solubility.

1.2. Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when equilibrium has been established between the dissolved and undissolved states. This "gold standard" measurement is crucial for preformulation and formulation development.[1][3]

Table 2: Representative Thermodynamic Solubility Data for this compound

MethodBuffer SystempHIncubation Time (hours)Temperature (°C)Solubility (µg/mL)
Shake-FlaskPBS7.42425Data Point
Shake-FlaskPBS7.44825Data Point
Shake-Flask0.1 N HCl1.22437Data Point
Shake-FlaskAcetate Buffer4.52437Data Point

Experimental Protocols: Solubility Determination

2.1. Kinetic Solubility Assay (Nephelometric Method)

This method assesses solubility by measuring the scattering of light caused by insoluble particles that form when a compound precipitates out of solution.

  • Preparation of Solutions : A stock solution of this compound is prepared in DMSO. A series of dilutions are then made in an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate.[1][4]

  • Incubation : The plate is incubated for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[4]

  • Measurement : A nephelometer is used to measure the light scattering in each well. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.[1][4]

2.2. Thermodynamic Solubility Assay (Shake-Flask Method)

The shake-flask method is a common technique for determining thermodynamic solubility.

  • Sample Preparation : An excess amount of solid this compound is added to a vial containing a specific volume of the desired aqueous buffer.[5]

  • Equilibration : The vial is sealed and agitated (e.g., using a shaker) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[2][6]

  • Separation and Analysis : The resulting suspension is filtered or centrifuged to separate the undissolved solid. The concentration of this compound in the clear supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][7]

G cluster_kinetic Kinetic Solubility Workflow cluster_thermodynamic Thermodynamic Solubility Workflow k1 Prepare DMSO Stock of this compound k2 Add to Aqueous Buffer in Microplate k1->k2 k3 Incubate (e.g., 2h at 25°C) k2->k3 k4 Measure Light Scattering (Nephelometry) k3->k4 k5 Determine Solubility k4->k5 t1 Add Excess Solid this compound to Buffer t2 Agitate (e.g., 24-48h at 25°C) t1->t2 t3 Filter or Centrifuge t2->t3 t4 Quantify Concentration in Supernatant (HPLC) t3->t4 t5 Determine Solubility t4->t5

Solubility Determination Workflows

Stability Assessment

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods.[8]

3.1. Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition. This helps in identifying likely degradation products and understanding the degradation pathways.[8][9]

Table 3: Representative Forced Degradation Conditions for this compound

Stress ConditionReagent/ConditionDurationTemperature (°C)% Degradation
Acidic Hydrolysis0.1 N HCl24 hours60Data Point
Basic Hydrolysis0.1 N NaOH4 hours40Data Point
Oxidation3% H₂O₂24 hours25Data Point
ThermalSolid State7 days80Data Point
PhotolyticUV/Vis Light7 days25Data Point

3.2. Stability-Indicating Method Development

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the decrease in the concentration of the API due to degradation. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[10][11]

Experimental Protocols: Stability Assessment

4.1. Forced Degradation Protocol

  • Sample Preparation : Prepare solutions of this compound in the presence of various stress agents (e.g., acid, base, oxidizing agent). For thermal and photolytic studies, the solid compound is exposed to the stress conditions.[9]

  • Stress Application : The samples are exposed to the specified conditions for a defined period. The goal is to achieve a target degradation of approximately 5-20%.[9]

  • Analysis : After the stress period, the samples are analyzed by a suitable technique, typically HPLC, to separate the parent compound from any degradation products.

4.2. Stability-Indicating HPLC Method Development

  • Method Selection : An appropriate HPLC method is chosen, often a reverse-phase method, which is suitable for many small molecules.

  • Forced Degradation Sample Analysis : The stressed samples are injected into the HPLC system to observe the separation of the degradation products from the parent peak.

  • Method Optimization : The mobile phase composition, gradient, column type, and detection wavelength are optimized to achieve adequate resolution between the parent compound and all degradation products.[10]

  • Method Validation : Once developed, the method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[11]

G cluster_forced_degradation Forced Degradation and Method Development fd1 Expose this compound to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) fd2 Analyze Stressed Samples by HPLC fd1->fd2 fd3 Identify Degradation Peaks fd2->fd3 fd4 Optimize HPLC Method for Separation fd3->fd4 fd5 Validate Stability-Indicating Method fd4->fd5

Forced Degradation and Analytical Method Development

Conclusion

A thorough understanding of the solubility and stability of this compound is paramount for its successful development as a potential therapeutic agent. The experimental workflows and data presentation formats outlined in this guide provide a robust framework for researchers to generate the necessary data for informed decision-making in the drug development process. By employing these standard methodologies, scientists can effectively characterize the physicochemical properties of this compound, paving the way for its progression through the development pipeline.

References

The Indolin-2-one Scaffold: A Privileged Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Biological Activity of 3-Substituted Indolin-2-ones

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the biological activities of the 3-substituted indolin-2-one chemical scaffold. Extensive literature searches did not yield specific biological activity data, quantitative metrics, or detailed experimental protocols for 3-Ethylindolin-2-one . The information presented herein pertains to the broader class of 3-substituted indolin-2-one derivatives, which have been the subject of significant research and development.

Introduction

The indolin-2-one, or oxindole, core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse and significant biological activities. The versatility of the indolin-2-one ring system, particularly at the 3-position, allows for the synthesis of a wide array of derivatives with tunable pharmacological profiles. These compounds have emerged as promising candidates in the development of novel therapeutics, most notably as kinase inhibitors for the treatment of cancer, as well as potent anti-inflammatory agents.

Kinase Inhibition: A Dominant Therapeutic Application

A substantial body of research has focused on 3-substituted indolin-2-ones as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Receptor Tyrosine Kinase (RTK) Inhibition

Many 3-substituted indolin-2-ones have been designed and synthesized as potent inhibitors of receptor tyrosine kinases (RTKs). These enzymes play a crucial role in angiogenesis, cell proliferation, and survival. By competing with ATP for binding to the kinase domain, these compounds can effectively block downstream signaling pathways.

Key RTKs targeted by indolin-2-one derivatives include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs, particularly VEGFR-2 (KDR/Flk-1), is a primary mechanism for the anti-angiogenic effects of many indolin-2-one-based compounds. This is a key strategy in cancer therapy to cut off the blood supply to tumors.

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Similar to VEGFRs, PDGFRs are involved in angiogenesis and tumor growth.

  • Epidermal Growth Factor Receptor (EGFR) and Her-2: Certain derivatives with bulky substituents on the phenyl ring at the C-3 position have shown selectivity towards EGFR and Her-2, which are important targets in various cancers.

  • c-Src: The indolinone scaffold has been identified as a promising starting point for the development of c-Src inhibitors, a non-receptor tyrosine kinase involved in cancer cell proliferation, migration, and invasion.[1]

Sunitinib, a well-known multi-kinase inhibitor approved for the treatment of renal cell carcinoma and other cancers, features a pyrrole-substituted indolin-2-one core and targets VEGFRs and PDGFRs among other kinases.[2]

Structure-Activity Relationship (SAR) for Kinase Inhibition

The following table summarizes the general structure-activity relationships for 3-substituted indolin-2-ones as kinase inhibitors, based on available literature.

Substitution at 3-positionTarget Kinase(s)Observed Activity
(5-membered heteroaryl ring)methylidenylVEGF (Flk-1) RTKHighly specific inhibition
Substituted benzylidenyl (with bulky groups)EGF and Her-2 RTKsHigh selectivity
Extended side chainPDGF and VEGF (Flk-1) RTKsHigh potency and selectivity
Pyrrole moietyVEGFR, PDGFR, KIT, FLT3, CSF-1RBroad-spectrum kinase inhibition

Anti-inflammatory Activity

Recent studies have also explored the potential of 3-substituted indolin-2-one derivatives as potent anti-inflammatory agents. The mechanism of action in this context often involves the modulation of key inflammatory signaling pathways.

One study identified 3-(3-hydroxyphenyl)-indolin-2-one as a particularly active compound.[2][3] Its anti-inflammatory effects are attributed to the inhibition of:

  • Nitric oxide (NO) production

  • Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)

  • The Akt, MAPK, and NF-κB signaling pathways[2][3]

Experimental Protocols

While specific protocols for this compound are unavailable, the following are general methodologies employed in the evaluation of 3-substituted indolin-2-one derivatives.

Kinase Inhibition Assays
  • Objective: To determine the in vitro potency of a compound to inhibit a specific kinase.

  • General Procedure:

    • A purified recombinant kinase is incubated with a specific substrate (often a peptide) and ATP in a suitable buffer.

    • The test compound, dissolved in a solvent like DMSO, is added at various concentrations.

    • The kinase reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), specific antibodies in an ELISA format, or luminescence-based ATP detection assays.

    • The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.

Cell-Based Proliferation Assays
  • Objective: To assess the cytostatic or cytotoxic effects of a compound on cancer cell lines.

  • General Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with the test compound at a range of concentrations.

    • After a specified incubation period (e.g., 48-72 hours), cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or resazurin reduction.

    • The absorbance or fluorescence is proportional to the number of viable cells.

    • The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined.

In Vivo Tumor Xenograft Models
  • Objective: To evaluate the antitumor efficacy of a compound in a living organism.

  • General Procedure:

    • Human tumor cells are implanted subcutaneously into immunocompromised mice.

    • Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.

    • The test compound is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a specific dose and schedule.

    • Tumor size is measured regularly with calipers, and tumor volume is calculated.

    • The body weight of the mice is also monitored as an indicator of toxicity.

    • At the end of the study, the tumors are excised and may be used for further analysis (e.g., histology, biomarker analysis).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by 3-substituted indolin-2-ones and a general workflow for their biological evaluation.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras VEGF VEGF VEGF->VEGFR Indolinone 3-Substituted Indolin-2-one Indolinone->VEGFR Inhibition Proliferation Cell Proliferation Survival, Migration PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR Signaling Pathway Inhibition by 3-Substituted Indolin-2-ones.

drug_discovery_workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development Compound_Design Compound Design (e.g., 3-Substituted Indolin-2-one) Synthesis Chemical Synthesis Compound_Design->Synthesis Kinase_Assay Biochemical Kinase Assays Synthesis->Kinase_Assay Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Kinase_Assay->Cell_Assay Animal_Model Animal Models (e.g., Xenografts) Cell_Assay->Animal_Model ADMET ADMET Studies Animal_Model->ADMET

Caption: General Drug Discovery Workflow for Indolin-2-one Derivatives.

Conclusion

The 3-substituted indolin-2-one scaffold is a highly valuable pharmacophore that has yielded a multitude of biologically active compounds. While specific data on this compound remains elusive, the broader class of derivatives demonstrates significant potential, particularly as kinase inhibitors for cancer therapy and as novel anti-inflammatory agents. The continued exploration of this versatile scaffold, through the synthesis and evaluation of novel derivatives, is a promising avenue for the discovery of new and effective therapeutic agents. The structure-activity relationships and signaling pathways outlined in this guide provide a solid foundation for researchers and drug development professionals working in this exciting area of medicinal chemistry.

References

The Pharmacological Landscape of 3-Substituted Indolin-2-ones: A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indolin-2-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for numerous biologically active compounds, including the FDA-approved anticancer drug Sunitinib.[1] While specific data on the mechanism of action for 3-ethylindolin-2-one is not extensively available in the public domain, the broader class of 3-substituted indolin-2-one derivatives has been the subject of intensive research. This technical guide provides an in-depth overview of the known mechanisms of action, biological targets, and signaling pathways associated with this versatile chemical structure, offering a predictive framework for the potential activities of novel analogs such as this compound.

Core Mechanisms of Action of the Indolin-2-one Scaffold

The primary mechanism of action for many biologically active 3-substituted indolin-2-one derivatives is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The indolin-2-one scaffold serves as a versatile backbone for designing inhibitors that can target various kinase families.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A significant number of indolin-2-one derivatives have been developed as potent inhibitors of receptor tyrosine kinases (RTKs).[2] These transmembrane receptors are critical for regulating cellular processes such as growth, differentiation, and angiogenesis.

Key RTK Targets:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs, particularly VEGFR-2 (also known as KDR), is a primary strategy for anti-angiogenic therapy. By blocking the signaling cascade initiated by VEGF, these inhibitors can prevent the formation of new blood vessels that tumors need to grow and metastasize.[2][3] Sunitinib is a prominent example of a VEGFR inhibitor based on the indolin-2-one scaffold.

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Similar to VEGFRs, PDGFRs are involved in angiogenesis and tumor growth. Many indolin-2-one derivatives exhibit dual inhibitory activity against both VEGFRs and PDGFRs.

  • Epidermal Growth Factor Receptor (EGFR): Some spiro-indolin-2-one derivatives have shown multi-targeted inhibitory properties against both EGFR and VEGFR-2.[4]

The general mechanism for RTK inhibition by these compounds involves competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Inhibition of Non-Receptor Tyrosine Kinases

Beyond RTKs, the indolin-2-one scaffold has been successfully utilized to develop inhibitors of non-receptor tyrosine kinases, which are located in the cytoplasm.

  • c-Src Kinase: Inhibition of the c-Src (cellular Sarcoma) tyrosine kinase is a key approach in cancer treatment. Several 3-(hetero)arylideneindolin-2-ones have been synthesized and evaluated as potential c-Src inhibitors, with some demonstrating promising activity.[5] The presence of an amino group on these derivatives appears to enhance their affinity for the ATP-binding site of c-Src.[5]

Anti-inflammatory Mechanisms

Certain 3-substituted indolin-2-one derivatives exhibit potent anti-inflammatory properties. The mechanism for this activity involves the modulation of key inflammatory signaling pathways.

  • Inhibition of Pro-inflammatory Mediators: For example, 3-(3-hydroxyphenyl)-indolin-2-one has been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[6]

  • Suppression of Inflammatory Cytokines: This derivative also suppresses the production and mRNA expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6]

  • Modulation of Signaling Pathways: The anti-inflammatory effects are mediated through the regulation of the Akt, Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) signaling pathways.[6]

Signaling Pathways Modulated by Indolin-2-one Derivatives

The biological effects of 3-substituted indolin-2-ones are a direct consequence of their ability to modulate specific intracellular signaling pathways.

Angiogenesis Signaling Pathway

The anti-angiogenic effects of many indolin-2-one derivatives are primarily achieved through the inhibition of the VEGFR signaling cascade.

VEGFR_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates Ras Ras VEGFR->Ras Activates Indolinone 3-Substituted Indolin-2-one Indolinone->VEGFR Inhibits PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR signaling pathway and its inhibition by 3-substituted indolin-2-ones.

Anti-inflammatory Signaling Pathway

The anti-inflammatory properties of certain indolin-2-ones are mediated by the downregulation of pro-inflammatory signaling cascades.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Akt Akt TLR4->Akt Activates MAPK MAPK (JNK, ERK, p38) TLR4->MAPK Activates Ikk IκB Kinase TLR4->Ikk Activates Indolinone 3-(3-hydroxyphenyl) -indolin-2-one Indolinone->Akt Inhibits Indolinone->MAPK Inhibits NFkB NF-κB Indolinone->NFkB Inhibits IkB IκB Ikk->IkB Phosphorylates IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Inflammation iNOS, TNF-α, IL-6 (Inflammation) Nucleus->Inflammation Gene Expression

Caption: Anti-inflammatory signaling pathways modulated by 3-(3-hydroxyphenyl)-indolin-2-one.

Quantitative Data on Indolin-2-one Derivatives

The following table summarizes the inhibitory activities of representative 3-substituted indolin-2-one derivatives against various cancer cell lines.

Compound ClassSubstituent at C-3Cell LineIC50 (µM)Reference
3-substituted-indolin-2-ones containing chloropyrrolesVaries, with a 2-(ethyl-amino)ethylcarbamoyl group at C-4' of the pyrroleA549 (Non-small cell lung cancer)0.32[2][7]
KB (Oral epithelial)0.67[2][7]
K111 (Melanoma)1.19[2][7]
NCI-H460 (Large cell lung cancer)1.22[2][7]
3-(3-hydroxyphenyl)-indolin-2-one3-hydroxyphenylRAW264.7 (Macrophage)>20 µM (for 50% NO suppression)[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative experimental protocols for assays commonly used to evaluate the biological activity of indolin-2-one derivatives.

Cell Viability Assay
  • Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

  • Method:

    • Seed cells (e.g., A549, KB, K111, NCI-H460) in 96-well plates and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a water-soluble tetrazolium salt (e.g., WST-1, CCK-8) to each well.

    • Incubate for a period that allows for the conversion of the reagent to a colored formazan product by metabolically active cells.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Nitric Oxide (NO) Production Assay
  • Objective: To measure the effect of compounds on the production of nitric oxide in LPS-stimulated macrophages.

  • Method:

    • Culture RAW264.7 macrophage cells in 96-well plates.

    • Pre-treat the cells with different concentrations of the test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Measure the amount of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

    • Determine the absorbance at 540 nm and calculate the concentration of nitrite from a standard curve.

Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To quantify the mRNA expression levels of target genes (e.g., iNOS, TNF-α, IL-6).

  • Method:

    • Treat cells with the test compound and/or a stimulant (e.g., LPS).

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

    • Perform real-time PCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a TaqMan probe.

    • Monitor the amplification of the target genes in real-time.

    • Normalize the expression levels of the target genes to a housekeeping gene (e.g., GAPDH, β-actin) and calculate the relative fold change in expression compared to a control group.

Western Blot Analysis
  • Objective: To detect and quantify the levels of specific proteins and their phosphorylation status (e.g., Akt, MAPK, NF-κB).

  • Method:

    • Lyse the treated cells to extract total proteins.

    • Determine the protein concentration using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-p38, anti-p38).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

The 3-substituted indolin-2-one scaffold represents a highly valuable starting point for the development of novel therapeutics. The extensive research into this chemical class has revealed its potential to modulate a wide range of biological targets and signaling pathways, primarily in the areas of oncology and inflammation. While the specific mechanism of action for this compound remains to be elucidated, the data presented in this guide strongly suggests that its biological activities are likely to involve the inhibition of protein kinases, such as VEGFRs or c-Src, or the modulation of inflammatory pathways like NF-κB and MAPK.

Future research on this compound and other novel derivatives should focus on a systematic evaluation of their inhibitory activity against a broad panel of kinases, as well as their effects on key signaling pathways in relevant cellular models. Such studies will be instrumental in defining their precise mechanisms of action and unlocking their full therapeutic potential.

References

In-Depth Technical Guide to 3-Ethylindolin-2-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolin-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among its diverse derivatives, those substituted at the 3-position have garnered significant attention for their therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases. This technical guide focuses specifically on 3-ethylindolin-2-one derivatives and their analogs, providing a comprehensive overview of their synthesis, biological activities, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and design of novel therapeutics based on this promising chemical scaffold.

While direct research on this compound derivatives is emerging, much of the current understanding is extrapolated from studies on closely related 3-substituted indolin-2-ones. These analogs, particularly those bearing small alkyl or functionalized alkyl groups at the 3-position, provide a strong foundation for predicting the properties and potential applications of 3-ethyl derivatives.

Chemical Synthesis

The synthesis of 3-substituted indolin-2-one derivatives, including those with a 3-ethyl group, can be achieved through several established synthetic routes. A primary method involves the alkylation of the enolate of indolin-2-one (oxindole).

A general synthetic approach involves the Knoevenagel condensation of an appropriate indolin-2-one with an aldehyde, followed by reduction. For the synthesis of 3-ethyl derivatives, propanal would be a suitable starting aldehyde.

Another key synthetic strategy for generating diversity at the 3-position is the piperidine-catalyzed aldol reaction between N-alkylisatins and aryl methyl ketones to form 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones. These intermediates can then be further modified.

The synthesis of 3,3-di(indolyl)indolin-2-ones can be achieved through a one-pot aqueous medium condensation of isatin with indole in the presence of a catalyst like VOSO4.[1] This reaction proceeds through the formation of a 3-hydroxy-3-indolyl-2-indolone intermediate.[2]

Biological Activities and Therapeutic Potential

3-Substituted indolin-2-one derivatives have demonstrated a broad spectrum of biological activities, with the substituent at the 3-position playing a crucial role in determining the pharmacological profile.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 3-substituted indolin-2-ones. Many of these compounds function as potent inhibitors of various protein kinases that are critical for tumor growth, angiogenesis, and metastasis.

Kinase Inhibition: The indolin-2-one scaffold is a key component of several clinically approved kinase inhibitors.[3] Derivatives with substituents at the C-3 position have been shown to be potent and selective inhibitors of different kinases.[3] Pyrrole-indoline-2-ones, for instance, have been extensively studied for their inhibition of VEGFR, PDGFR, c-kit, FLT3, and CSF1R.[4] Sunitinib, a well-known anticancer drug, is an indolin-2-one derivative that inhibits multiple receptor tyrosine kinases (RTKs) involved in cancer, including VEGFR and PDGFR.[3] The modification of the 3-substituent can significantly influence the selectivity and potency of kinase inhibition.[5][6]

VEGFR Inhibition: Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, a process crucial for tumor growth and metastasis. 3-Substituted indolin-2-ones, particularly those with a (Z)-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene) moiety, have been identified as potent inhibitors of VEGFRs.[7] The pyrrole indolin-2-one scaffold is known to be a critical structure in some inhibitors of RTKs.[6]

Quantitative Data on Anticancer Activity of 3-Substituted Indolin-2-one Analogs:

Compound ID3-SubstituentCancer Cell LineIC50 (µM)Reference
14g (Z)-3-((4-((2-(ethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrol-2-yl)methylene)KB (Oral Epithelial)0.67[7]
K111 (Melanoma)1.19[7]
14i (Z)-3-((4-((2-(diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrol-2-yl)methylene)A549 (Non-small cell lung)0.32[7]
14r (Z)-5-bromo-3-((4-((2-(ethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrol-2-yl)methylene)NCI-H460 (Large cell lung)1.22[7]
Compound 9 Not specifiedHSV-10.32[8]
H1N11.76[8]
SARS-CoV-21.06[8]
Compound 14 Not specifiedCOX-25.0 - 17.6[8]
Compound 16 Not specifiedCOX-25.0 - 17.6[8]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of various diseases, including cancer. 3-Substituted indolin-2-one derivatives have been investigated for their anti-inflammatory properties.

One study synthesized nineteen 3-substituted-indolin-2-one derivatives and evaluated their anti-inflammatory activity. Among them, 3-(3-hydroxyphenyl)-indolin-2-one demonstrated the highest activity by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.[9] This compound was also found to suppress the production of pro-inflammatory cytokines TNF-α and IL-6 in a concentration-dependent manner.[9]

Signaling Pathways

The biological effects of this compound derivatives and their analogs are mediated through the modulation of key intracellular signaling pathways.

VEGFR Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR2, triggers a signaling cascade that is crucial for angiogenesis.[10][11] This pathway involves the activation of downstream effectors such as PLCγ, PKC, and the Ras/MEK/ERK (MAPK) pathway, ultimately leading to endothelial cell proliferation, migration, and survival.[10] 3-Substituted indolin-2-ones can inhibit this pathway by blocking the ATP-binding site of VEGFR2, thereby preventing its autophosphorylation and the subsequent downstream signaling events.

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAS RAS PKC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis Promotes Indolinone This compound Derivative Indolinone->VEGFR2 Inhibits

Caption: VEGFR2 Signaling Pathway Inhibition.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[12][13] The canonical MAPK/ERK pathway is often aberrantly activated in cancer.[14][15] The pathway is initiated by the activation of receptor tyrosine kinases, leading to the sequential activation of RAS, RAF, MEK, and finally ERK.[13][16] Activated ERK translocates to the nucleus and phosphorylates transcription factors, leading to changes in gene expression that promote cell proliferation.[16] As many 3-substituted indolin-2-ones inhibit receptor tyrosine kinases that are upstream of the MAPK pathway, they can effectively block this signaling cascade.

MAPK_Signaling GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK (MAPKK) RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Indolinone This compound Derivative Indolinone->RTK Inhibits

Caption: MAPK Signaling Pathway Inhibition.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and immunity.[17][18] In the canonical pathway, stimuli such as TNF-α lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its ubiquitination and degradation.[19] This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[19][20] The anti-inflammatory effects of some 3-substituted indolin-2-ones are attributed to their ability to suppress the activation of the NF-κB pathway.[9]

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Pro-inflammatory) Indolinone This compound Derivative Indolinone->IKK Inhibits

Caption: NF-κB Signaling Pathway Inhibition.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and biological evaluation of this compound derivatives. The following are representative protocols based on methodologies reported for analogous compounds.

General Procedure for the Synthesis of 3-Substituted-3-hydroxyindolin-2-ones

This protocol is adapted from the synthesis of 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones.[21]

  • Reaction Setup: In a round-bottom flask, combine N-alkylisatin (1.0 mmol), the appropriate ketone (e.g., for a 3-ethyl-3-hydroxy derivative, butan-2-one could be used) (1.0 mmol), and piperidine (0.2 mmol) in ethanol (10 mL).

  • Reaction Execution: Stir the mixture at room temperature (298 K) for 6-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, collect the resulting solid product by filtration.

  • Purification: Wash the solid with cold ethanol (2 mL) and dry in the air to yield the desired 3-substituted-3-hydroxyindolin-2-one.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase, such as VEGFR2.

  • Reagents and Materials: Kinase enzyme (e.g., recombinant human VEGFR2), substrate (e.g., a synthetic peptide), ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 96-well plate, add the kinase, substrate, and test compound dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.

  • Cell Seeding: Seed cancer cells (e.g., A549, KB, K111, NCI-H460) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[22]

Western Blotting for MAPK Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins like ERK.

  • Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-ERK or total ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein expression or phosphorylation.

NF-κB p65 ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the levels of NF-κB p65 in nuclear extracts, providing a measure of NF-κB activation.

  • Nuclear Extraction: Treat cells with the test compound and a stimulant (e.g., TNF-α). Prepare nuclear extracts from the cells.

  • ELISA Procedure:

    • Use a commercially available NF-κB p65 ELISA kit.

    • Add the nuclear extracts to the wells of a microplate pre-coated with an antibody specific for NF-κB p65.

    • Add a second biotinylated antibody that also recognizes NF-κB p65.

    • Add a streptavidin-HRP conjugate.

    • Add a chromogenic substrate and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Quantify the amount of NF-κB p65 in the samples by comparing the absorbance values to a standard curve generated with known amounts of recombinant NF-κB p65.

Conclusion and Future Directions

This compound derivatives and their analogs represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and inflammation. Their ability to modulate key signaling pathways, such as those mediated by VEGFR, MAPK, and NF-κB, underscores their importance as a scaffold for the development of targeted therapies. While much of the current knowledge is derived from studies on closely related 3-substituted indolin-2-ones, the foundational understanding of their synthesis, biological activities, and mechanisms of action provides a strong basis for the focused exploration of 3-ethyl derivatives.

Future research should prioritize the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives. This should include the determination of their inhibitory potency against a panel of relevant kinases, their cytotoxic effects on various cancer cell lines, and their anti-inflammatory activity in appropriate cellular and in vivo models. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular interactions and signaling events that are modulated by these compounds. The application of structure-based drug design, guided by the increasing availability of protein crystal structures, will be instrumental in optimizing the potency and selectivity of this promising class of therapeutic agents. The in-depth technical information provided in this guide is intended to facilitate and accelerate these research and development efforts.

References

In Silico Modeling of 3-Ethylindolin-2-one Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of 3-Ethylindolin-2-one derivatives and their interactions with key biological targets. The this compound scaffold is a core component of several potent multi-targeted receptor tyrosine kinase (RTK) inhibitors, including Sunitinib and Semaxanib (SU5416), which have significant roles in oncology drug development. This document outlines the primary biological targets, summarizes key quantitative data, provides detailed experimental protocols for in vitro and in vivo validation, and presents a workflow for in silico analysis.

Biological Targets and Mechanism of Action

The primary mechanism of action for many bioactive this compound derivatives is the inhibition of receptor tyrosine kinases (RTKs) involved in angiogenesis, tumor growth, and metastasis. The main targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically VEGFR1 (Flt-1) and VEGFR2 (KDR/Flk-1), which are crucial for angiogenesis.

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Including PDGFR-α and PDGFR-β, which are involved in cell growth, proliferation, and angiogenesis.

  • Stem Cell Factor Receptor (c-Kit): A key driver in some gastrointestinal stromal tumors (GIST).

  • Fms-like Tyrosine Kinase 3 (FLT3): Often mutated in acute myeloid leukemia (AML).

  • Rearranged during Transfection (RET): A proto-oncogene implicated in certain types of thyroid cancer.

By inhibiting these RTKs, this compound derivatives can disrupt downstream signaling pathways, leading to a reduction in tumor vascularization and proliferation.

Quantitative Data Summary

The following tables summarize the inhibitory activities and pharmacokinetic properties of key this compound derivatives.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

CompoundTarget KinaseIC50 (nM)Reference
Semaxanib (SU5416)VEGFR2 (KDR/Flk-1)40[1]
c-Kit30[1]
FLT3160[1]
RET170[1]
Sunitinib (SU11248)VEGFR180
VEGFR29
PDGFRα4
PDGFRβ<1
c-Kit4
FLT31
RET15

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Pharmacokinetic Parameters

CompoundParameterValueSpeciesReference
SunitinibHalf-life (t½)40-60 hoursHuman[1]
Time to Peak (Tmax)6-12 hoursHuman[1]
MetabolismPrimarily by CYP3A4Human[1]
Excretion~61% in feces, ~16% in urineHuman[1]
Semaxanib (SU5416)Half-life (t½)Not explicitly found
ClearanceNot explicitly found

In Silico Modeling Workflow

Molecular docking is a powerful in silico technique to predict the binding mode and affinity of a ligand to a protein target. The following workflow outlines the process for docking a this compound derivative with VEGFR2 using AutoDock Vina.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis p1 Protein Preparation (VEGFR2 - PDB) g1 Grid Box Generation p1->g1 l1 Ligand Preparation (this compound derivative) d1 Molecular Docking (AutoDock Vina) l1->d1 g1->d1 a1 Pose Analysis d1->a1 s1 Scoring Function Evaluation a1->s1

In Silico Molecular Docking Workflow
Detailed Protocol for Molecular Docking

Objective: To predict the binding conformation and affinity of a this compound derivative to the ATP-binding site of VEGFR2.

Software:

  • AutoDockTools (MGLTools): For preparing protein and ligand files.[2]

  • AutoDock Vina: For performing the molecular docking.[2][3][4][5]

  • PyMOL or Chimera: For visualization and analysis.

Protocol:

  • Protein Preparation:

    • Download the crystal structure of VEGFR2 in complex with an inhibitor from the Protein Data Bank (PDB) (e.g., PDB ID: 4ASD).

    • Open the PDB file in AutoDockTools.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges to the protein.

    • Save the prepared protein in PDBQT format.[3]

  • Ligand Preparation:

    • Draw the this compound derivative using a chemical drawing software (e.g., ChemDraw) and save it in a 3D format (e.g., SDF or MOL2).

    • Open the ligand file in AutoDockTools.

    • Assign Gasteiger charges and set the rotatable bonds.

    • Save the prepared ligand in PDBQT format.[2]

  • Grid Box Generation:

    • Load the prepared protein PDBQT file into AutoDockTools.

    • Define the grid box to encompass the ATP-binding site. The dimensions and center of the grid can be guided by the position of the co-crystallized ligand in the original PDB file.[5]

  • Molecular Docking with AutoDock Vina:

    • Create a configuration file (conf.txt) specifying the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.[5]

    • Run AutoDock Vina from the command line using the configuration file.

    • vina --config conf.txt --log log.txt[5]

  • Analysis of Results:

    • The output file will contain multiple binding poses of the ligand ranked by their binding affinity scores (in kcal/mol).

    • Visualize the docking results using PyMOL or Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the key amino acid residues in the VEGFR2 active site.[2]

Experimental Protocols

In Vitro VEGFR2 Kinase Inhibition Assay

This protocol is adapted from commercially available kinase assay kits.

G p1 Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) p2 Add Reagents to 96-well Plate p1->p2 p3 Initiate Kinase Reaction p2->p3 p4 Incubate at 30°C p3->p4 p5 Stop Reaction & Add Detection Reagent p4->p5 p6 Measure Luminescence/Fluorescence p5->p6 p7 Calculate IC50 p6->p7

VEGFR2 Kinase Inhibition Assay Workflow

Materials:

  • Recombinant human VEGFR2 kinase

  • Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)

  • ATP

  • This compound test compound

  • Kinase assay buffer

  • Detection reagent (e.g., Kinase-Glo®)

  • 96-well white plates

  • Luminometer

Protocol:

  • Prepare a master mix containing kinase buffer, ATP, and the kinase substrate.

  • Prepare serial dilutions of the this compound test compound.

  • To a 96-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no kinase) controls.

  • Add the master mix to all wells.

  • Initiate the reaction by adding the diluted VEGFR2 kinase to each well (except the negative control).

  • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Stop the reaction and measure the remaining ATP by adding a detection reagent (e.g., Kinase-Glo®).

  • Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a microplate reader.

  • The amount of light produced is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of a this compound derivative on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

Protocol:

  • Seed cancer cells (e.g., HCT116 colorectal cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivative for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

In Vivo Xenograft Model

This protocol is a general guideline for a subcutaneous xenograft model using Sunitinib in nude mice with colorectal cancer.

G p1 Subcutaneous Injection of HCT116 Cells into Nude Mice p2 Tumor Growth Monitoring p1->p2 p3 Randomization into Treatment and Control Groups p2->p3 p4 Oral Administration of Sunitinib (e.g., 30 mg/kg/day) p3->p4 p5 Daily Tumor Volume Measurement p3->p5 p4->p5 p6 Endpoint: Tumor Excision and Analysis p5->p6

In Vivo Xenograft Study Workflow

Animals:

  • Athymic nude mice (4-6 weeks old)

Protocol:

  • Subcutaneously inject a suspension of human colorectal cancer cells (e.g., 2 x 10^6 HCT116 cells) into the flank of each mouse.[1]

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer Sunitinib (e.g., 30 mg/kg) or a vehicle control orally once daily.[1]

  • Measure tumor dimensions with calipers daily or every other day and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors.

  • Tumors can be weighed and processed for further analysis (e.g., immunohistochemistry for markers of angiogenesis and proliferation).[1]

Conclusion

The this compound scaffold serves as a valuable starting point for the design of potent kinase inhibitors. This technical guide provides a framework for the in silico modeling and experimental validation of novel derivatives. The integration of computational and experimental approaches is crucial for the efficient discovery and development of new therapeutics targeting receptor tyrosine kinases.

Disclaimer: The protocols provided are for informational purposes only and should be adapted and optimized based on specific experimental conditions and laboratory safety guidelines.

References

Methodological & Application

Synthesis of 3-Ethylindolin-2-one: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-Ethylindolin-2-one, a valuable building block in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic methodologies and are intended to provide a clear and reproducible guide for laboratory synthesis.

Introduction

Indolin-2-one, also known as oxindole, and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The substituent at the C3 position of the oxindole core plays a crucial role in modulating the pharmacological properties of these compounds. This compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. This document details two primary synthetic routes for the preparation of this compound:

  • Direct C3-Alkylation of Indolin-2-one: A straightforward approach involving the deprotonation of indolin-2-one followed by reaction with an ethylating agent.

  • Reduction of 3-Ethylideneindolin-2-one: A two-step process involving a Knoevenagel condensation to form the unsaturated intermediate, followed by a selective reduction of the exocyclic double bond.

Data Presentation

The following table summarizes the key quantitative data for the two primary synthesis protocols described in this document, allowing for a direct comparison of their efficiency and requirements.

ParameterProtocol 1: Direct C3-AlkylationProtocol 2: Reduction of 3-Ethylideneindolin-2-one
Starting Material Indolin-2-oneIndolin-2-one, Acetaldehyde
Key Reagents Sodium Hydride (NaH), Ethyl Iodide (C₂H₅I)Piperidine, Sodium Borohydride (NaBH₄)
Solvent Tetrahydrofuran (THF)Ethanol (EtOH)
Reaction Time 4-6 hoursStep 1: 2-3 hours; Step 2: 1-2 hours
Temperature 0 °C to room temperatureStep 1: Reflux; Step 2: 0 °C to room temperature
Yield 75-85%80-90% (overall)
Purification Column ChromatographyRecrystallization

Experimental Protocols

Protocol 1: Direct C3-Alkylation of Indolin-2-one

This protocol describes the synthesis of this compound via the direct alkylation of the indolin-2-one starting material.

Materials:

  • Indolin-2-one (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Ethyl Iodide (C₂H₅I, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of indolin-2-one (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a solid.

Protocol 2: Reduction of 3-Ethylideneindolin-2-one

This two-step protocol involves the initial formation of 3-ethylideneindolin-2-one via a Knoevenagel condensation, followed by its reduction to the target compound.

Step 1: Synthesis of 3-Ethylideneindolin-2-one

Materials:

  • Indolin-2-one (1.0 eq)

  • Acetaldehyde (1.5 eq)

  • Piperidine (catalytic amount)

  • Ethanol (EtOH)

Procedure:

  • In a round-bottom flask, dissolve indolin-2-one (1.0 eq) in ethanol.

  • Add acetaldehyde (1.5 eq) and a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux and stir for 2-3 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The product, 3-ethylideneindolin-2-one, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. This intermediate is often used in the next step without further purification.

Step 2: Reduction of 3-Ethylideneindolin-2-one

Materials:

  • 3-Ethylideneindolin-2-one (from Step 1)

  • Sodium Borohydride (NaBH₄, 2.0 eq)

  • Ethanol (EtOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Suspend 3-ethylideneindolin-2-one in ethanol at 0 °C.

  • Add sodium borohydride (2.0 eq) portion-wise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, carefully add water to quench the excess NaBH₄.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the described synthetic protocols.

Synthesis_Protocol_1 start Start reagents Indolin-2-one, NaH, Ethyl Iodide in THF start->reagents 1. Mix reaction Alkylation Reaction (0 °C to RT, 4-6h) reagents->reaction 2. React workup Quenching (NH4Cl), Extraction (EtOAc) reaction->workup 3. Process purification Column Chromatography workup->purification 4. Purify product This compound purification->product 5. Isolate

Caption: Workflow for Direct C3-Alkylation of Indolin-2-one.

Synthesis_Protocol_2 cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Reduction start1 Start reagents1 Indolin-2-one, Acetaldehyde, Piperidine in EtOH start1->reagents1 reaction1 Condensation Reaction (Reflux, 2-3h) reagents1->reaction1 intermediate 3-Ethylideneindolin-2-one reaction1->intermediate reagents2 Intermediate, NaBH4 in EtOH intermediate->reagents2 reaction2 Reduction Reaction (0 °C to RT, 1-2h) reagents2->reaction2 workup2 Quenching (H2O), Acidification, Extraction reaction2->workup2 purification2 Recrystallization workup2->purification2 product2 This compound purification2->product2

Caption: Workflow for the Synthesis of this compound via Reduction.

Synthesis of 3-Ethylindolin-2-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Ethylindolin-2-one, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the C-3 alkylation of oxindole using a heterogeneous catalyst, a method known for its efficiency and additive-free conditions.

Introduction

3-substituted-2-oxindole scaffolds are prevalent in a wide range of biologically active compounds and natural products. The ethyl substitution at the C-3 position provides a key structural motif for the development of novel therapeutic agents. The protocol described herein utilizes a robust and recyclable catalytic system for the direct alkylation of oxindole with ethanol, proceeding via a borrowing hydrogen pathway. This methodology offers an environmentally benign and atom-economical route to the target compound.

Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of this compound based on analogous C-3 alkylation reactions of oxindole.

ParameterValueReference
Starting Material OxindoleCommercially Available
Reagent EthanolCommercially Available
Catalyst Heterogeneous Nickel or Platinum-based catalyst[1]
Reaction Temperature 140-160 °C[1]
Reaction Time 10-24 hours[1]
Typical Yield 85-95%[1]
Purity >95% (after chromatography)General Expectation

Experimental Protocol

This protocol is adapted from the general procedure for the C-3 alkylation of oxindoles with alcohols using a heterogeneous catalyst.[1]

Materials:

  • Oxindole

  • Ethanol (anhydrous)

  • Heterogeneous Catalyst (e.g., nano-Ni2P/CeO2 or Pt/CeO2)

  • Toluene (anhydrous)

  • Nitrogen gas (or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heterogeneous catalyst (e.g., nano-Ni2P/CeO2, 5 mol% Ni loading).

    • Add oxindole (1.0 mmol).

    • Under a nitrogen atmosphere, add anhydrous toluene (4 mL) and anhydrous ethanol (2.0 mmol).

  • Reaction Execution:

    • Stir the reaction mixture vigorously.

    • Heat the mixture to 140 °C using a heating mantle.

    • Maintain the reaction at this temperature for 10-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • The heterogeneous catalyst can be recovered by centrifugation or filtration for potential reuse.[1]

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

  • Characterization:

    • Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Synthesis of this compound Workflow Start Start Setup Reaction Setup: - Oxindole - Ethanol - Catalyst - Toluene - Inert Atmosphere (N2) Start->Setup Reaction Reaction: - Stirring at 140°C - 10-24 hours Setup->Reaction Heat Workup Work-up: - Cool to RT - Catalyst Recovery - Solvent Evaporation Reaction->Workup Purification Purification: - Flash Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Borrowing Hydrogen Mechanism)

The catalytic C-3 alkylation of oxindole with ethanol proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. This pathway involves the temporary removal and subsequent return of hydrogen atoms from the alcohol, facilitating the alkylation process without the need for pre-activating the alcohol.

BorrowingHydrogen Borrowing Hydrogen Mechanism for C-3 Ethylation of Oxindole Ethanol Ethanol (CH3CH2OH) Acetaldehyde Acetaldehyde (CH3CHO) Ethanol->Acetaldehyde - H2 Enamine_Intermediate Enamine Intermediate Acetaldehyde->Enamine_Intermediate Oxindole Oxindole Oxindole->Enamine_Intermediate + Aldehyde - H2O Ethyl_Oxindole This compound Enamine_Intermediate->Ethyl_Oxindole + H2 Catalyst_H2 Catalyst-H2 Catalyst Catalyst Catalyst_H2->Catalyst - H2 (to Intermediate) Catalyst->Catalyst_H2 + H2 (from Ethanol)

Caption: Borrowing hydrogen mechanism for the ethylation of oxindole.

References

Application Note: Comprehensive Characterization of 3-Ethylindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylindolin-2-one, a derivative of the oxindole core, represents a significant scaffold in medicinal chemistry and drug development. The oxindole structure is a privileged motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including kinase inhibition, and antimicrobial and anticonvulsant properties. The precise characterization of this compound is paramount for ensuring its purity, stability, and quality in research and development settings. This application note provides a comprehensive overview of the key analytical methodologies for the thorough characterization of this compound.

Analytical Methodologies

A multi-faceted analytical approach is essential for the unambiguous identification and quantification of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis

Chromatographic methods are employed to assess the purity of this compound and to quantify its presence in various matrices.

1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust method for determining the purity of this compound.

  • Experimental Protocol:

    • Instrumentation: A standard HPLC system equipped with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For this compound, this method can provide information on purity and potential impurities.

  • Experimental Protocol:

    • Instrumentation: A GC system coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

Spectroscopic Analysis

Spectroscopic methods are used to elucidate the molecular structure of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of this compound.

  • Experimental Protocol:

    • Instrumentation: A 400 MHz or higher NMR spectrometer.

    • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Sample Concentration: Approximately 10 mg/mL.

    • ¹H NMR: Acquire standard proton spectra.

    • ¹³C NMR: Acquire proton-decoupled carbon spectra.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Experimental Protocol:

    • Instrumentation: An FTIR spectrometer.

    • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate.

    • Measurement Range: 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.

  • Experimental Protocol:

    • Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

    • Ionization Mode: EI for GC-MS or ESI for direct infusion or LC-MS.

    • Analysis: Determine the molecular ion peak and analyze the fragmentation pattern.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the characterization of this compound based on the analytical methods described.

Table 1: Chromatographic Data

ParameterHPLCGC-MS
Retention Time (min) ~ 4.5~ 12.8
Column C18 (4.6 x 250 mm, 5 µm)DB-5MS (30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile:Water (60:40)Helium
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmEI-MS (m/z 40-400)

Table 2: Spectroscopic Data

TechniqueParameterExpected Value
¹H NMR (CDCl₃) Chemical Shift (δ, ppm)Aromatic CH: 6.8-7.3, NH: ~8.0, CH (position 3): ~3.5 (quartet), CH₃: ~1.2 (triplet)
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm)C=O: ~178, Aromatic C: 110-140, C3: ~45, CH₂CH₃: ~28, CH₂CH₃: ~10
FTIR (KBr) Wavenumber (cm⁻¹)N-H stretch: ~3200, C=O stretch: ~1710, C-H stretch (aromatic): ~3100, C-H stretch (aliphatic): ~2970
Mass Spectrometry (EI) m/zMolecular Ion [M]⁺: 161, Key Fragments: 133, 132, 104, 77

Visualizations

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_purity_methods Purity Methods cluster_structure_methods Structural Methods cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization) Synthesis->Purification Purity Purity Assessment Purification->Purity Structure Structural Elucidation Purification->Structure HPLC HPLC Purity->HPLC GCMS_Purity GC-MS Purity->GCMS_Purity NMR NMR (¹H, ¹³C) Structure->NMR FTIR FTIR Structure->FTIR MS Mass Spectrometry Structure->MS Data_Analysis Data Interpretation HPLC->Data_Analysis GCMS_Purity->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Report Application Note/ Certificate of Analysis Data_Analysis->Report

Caption: Workflow for the synthesis and analytical characterization of this compound.

Mass_Fragmentation_Pathway M This compound [M]⁺˙ m/z = 161 F1 [M - C₂H₄]⁺˙ m/z = 133 M->F1 - C₂H₄ (ethene) F2 [M - C₂H₅]⁺ m/z = 132 M->F2 - C₂H₅˙ (ethyl radical) F3 [F2 - CO]⁺ m/z = 104 F2->F3 - CO F4 [C₆H₅]⁺ m/z = 77 F3->F4 - HCN

Caption: Proposed mass fragmentation pathway for this compound under electron ionization.

Application Notes and Protocols: Utilizing 3-Ethylindolin-2-one in Protein Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective protein kinase inhibitors. Derivatives of this scaffold have shown significant promise in oncology and other therapeutic areas by targeting key kinases involved in signal transduction pathways that regulate cell proliferation, survival, and angiogenesis. 3-Ethylindolin-2-one serves as a foundational molecule within this class. These application notes provide a comprehensive overview and detailed protocols for assessing the inhibitory activity of this compound and its analogs against protein kinases, with a focus on Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).

Data Presentation

While specific inhibitory concentration (IC50) values for the parent this compound are not extensively available in public literature, the following table summarizes the reported IC50 values for closely related 3-substituted indolin-2-one derivatives against key receptor tyrosine kinases. This data provides a valuable reference for the expected potency of this class of compounds.

Compound IDTarget KinaseIC50 (nM)Reference Compound
Derivative 1VEGFR-2203-[(4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-one
Derivative 2PDGFRβ103-[(4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-one derivative
SunitinibVEGFR-22Multi-kinase inhibitor
SunitinibPDGFRβ1Multi-kinase inhibitor
Sunitinibc-Kit4Multi-kinase inhibitor
SunitinibFLT31Multi-kinase inhibitor

Signaling Pathways

Understanding the signaling context of the target kinases is crucial for interpreting inhibition data. Below are simplified diagrams of the VEGFR and PDGFR signaling pathways, which are critical for angiogenesis and cell proliferation.

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Cell Cell Proliferation, Survival, Migration, Angiogenesis ERK->Cell Akt Akt PI3K->Akt Akt->Cell

Caption: Simplified VEGFR-2 signaling pathway.

PDGFR_Signaling PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K PDGFR->PI3K RAS Ras PDGFR->RAS STAT STAT PDGFR->STAT Akt Akt PI3K->Akt Cell Cell Proliferation, Survival, Migration Akt->Cell RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell STAT->Cell

Caption: Simplified PDGFR signaling pathway.

Experimental Protocols

Two standard methods for in vitro kinase inhibition assays are presented below: a traditional radiolabeled assay and a non-radioactive, high-throughput fluorescence-based assay.

Protocol 1: In Vitro Kinase Inhibition Assay using Radiolabeled ATP

This protocol describes a filter-binding assay to measure the incorporation of 33P-labeled phosphate from [γ-33P]ATP into a substrate peptide by a target kinase.

Experimental Workflow:

Radiolabeled_Assay_Workflow A Prepare Assay Components: - Kinase - Substrate - [γ-33P]ATP - this compound B Incubate Kinase and Inhibitor A->B C Initiate Reaction with Substrate and [γ-33P]ATP B->C D Incubate at 30°C C->D E Stop Reaction (e.g., with phosphoric acid) D->E F Spot Reaction Mixture onto Filter Paper E->F G Wash Filters to Remove Unincorporated ATP F->G H Quantify Radioactivity (Scintillation Counting) G->H I Data Analysis (Calculate % Inhibition and IC50) H->I

Caption: Workflow for a radiolabeled kinase assay.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, PDGFRβ)

  • Kinase-specific substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • [γ-33P]ATP

  • This compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose filter paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation cocktail

  • Microplate reader with scintillation counting capabilities

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer.

  • In a 96-well plate, add 10 µL of the diluted inhibitor or DMSO (for control).

  • Add 20 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

  • Prepare the reaction mix containing the substrate and [γ-33P]ATP in kinase assay buffer.

  • Initiate the kinase reaction by adding 20 µL of the reaction mix to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 50 µL of the stop solution.

  • Spot 50 µL of the reaction mixture from each well onto the P81 filter paper.

  • Wash the filter paper three times for 5 minutes each with the wash buffer to remove unincorporated [γ-33P]ATP.

  • Air dry the filter paper and place it in a scintillation vial with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF assays are a non-radioactive alternative that measures the phosphorylation of a biotinylated substrate peptide.

Experimental Workflow:

HTRF_Assay_Workflow A Prepare Assay Components: - Kinase - Biotinylated Substrate - ATP - this compound B Add Kinase, Substrate, and Inhibitor to Plate A->B C Initiate Reaction with ATP B->C D Incubate at Room Temperature C->D E Stop Reaction and Add Detection Reagents (Europium-labeled antibody and Streptavidin-XL665) D->E F Incubate for Signal Development E->F G Read HTRF Signal on a Plate Reader F->G H Data Analysis (Calculate % Inhibition and IC50) G->H

Caption: Workflow for an HTRF kinase assay.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, PDGFRβ)

  • Biotinylated kinase-specific substrate peptide

  • ATP

  • This compound (dissolved in DMSO)

  • Kinase assay buffer

  • HTRF detection reagents:

    • Europium cryptate-labeled anti-phospho-specific antibody

    • Streptavidin-XL665

  • HTRF detection buffer

  • Low-volume 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare a serial dilution of this compound in the kinase assay buffer.

  • In a 384-well plate, add 2 µL of the diluted inhibitor or DMSO.

  • Add 4 µL of a solution containing the kinase and the biotinylated substrate peptide.

  • Initiate the reaction by adding 4 µL of ATP solution.

  • Incubate the plate at room temperature for a predetermined time.

  • Stop the reaction by adding 10 µL of the HTRF detection reagents diluted in the detection buffer.

  • Incubate the plate for 60 minutes at room temperature to allow for the development of the HTRF signal.

  • Read the fluorescence at 620 nm (cryptate emission) and 665 nm (XL665 emission) using an HTRF-compatible plate reader.

  • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and then determine the percent inhibition and IC50 value as described in the previous protocol.

Conclusion

This compound and its derivatives represent a promising class of protein kinase inhibitors. The protocols and data presented here provide a framework for researchers to effectively screen and characterize these compounds against therapeutically relevant kinases. By utilizing robust and well-established assay formats, researchers can generate high-quality, reproducible data to advance their drug discovery programs. Careful consideration of the target kinase's role in cellular signaling pathways is essential for the meaningful interpretation of in vitro inhibition data and for guiding further preclinical and clinical development.

3-Ethylindolin-2-one as a Potential c-Src Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Src Signaling Pathway

The activation of c-Src by upstream signals, such as receptor tyrosine kinases (RTKs) and integrins, initiates a cascade of downstream signaling events that promote cancer cell proliferation, survival, and metastasis. A simplified representation of the c-Src signaling pathway is depicted below.

c_Src_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinases (e.g., EGFR) cSrc c-Src RTK->cSrc Integrins Integrins Integrins->cSrc RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cSrc->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway cSrc->PI3K_AKT STAT3 STAT3 cSrc->STAT3 FAK FAK cSrc->FAK Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis Metastasis Metastasis FAK->Metastasis Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In-vitro Evaluation cluster_cellular Cell-Based Assays Synthesis Synthesis of 3-Ethylindolin-2-one Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Kinase_Assay c-Src Kinase Assay Characterization->Kinase_Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Western_Blot Western Blot for p-Src (Y419) IC50_Determination->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT) Western_Blot->Cell_Viability Migration_Assay Cell Migration Assay (e.g., Wound Healing) Cell_Viability->Migration_Assay

References

Application Notes and Protocols for the Biological Screening of 3-Ethylindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The oxindole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.[1][2][3][4][5] This document outlines a comprehensive experimental design for the initial biological screening of a novel derivative, 3-Ethylindolin-2-one. The proposed workflow follows a hierarchical approach, beginning with broad phenotypic assays to assess general cytotoxicity and cell viability, followed by targeted assays against key protein families implicated in cellular signaling. This strategy is designed to efficiently identify and characterize the biological activity of this compound, paving the way for further lead optimization and mechanism of action studies.

Experimental Workflow

The screening cascade for this compound is designed to progress from broad, cell-based assays to more specific, target-oriented evaluations. This tiered approach ensures that resources are focused on the most promising activities. The workflow is initiated with a primary screen to evaluate the compound's effect on cell viability across a panel of cancer cell lines. Hits from the primary screen will be subjected to secondary assays to confirm activity and begin to elucidate the mechanism of action.

experimental_workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Validation cluster_target_panels Target-Specific Assays cluster_deconvolution Mechanism of Action & Target Deconvolution start This compound cell_viability Cell Viability/Cytotoxicity Assay (e.g., MTT/XTT) start->cell_viability Single high concentration dose_response Dose-Response & IC50 Determination cell_viability->dose_response Active compounds broad_panel Broad Target-Based Panel Screening dose_response->broad_panel Confirmed Hits kinase_panel Kinase Panel broad_panel->kinase_panel gpcr_panel GPCR Panel broad_panel->gpcr_panel ion_channel_panel Ion Channel Panel broad_panel->ion_channel_panel target_validation Target Validation Assays kinase_panel->target_validation gpcr_panel->target_validation ion_channel_panel->target_validation pathway_analysis Cellular Pathway Analysis target_validation->pathway_analysis

Caption: A hierarchical workflow for the biological screening of this compound.

Protocols: Primary Screening

Cell Viability/Cytotoxicity Screening using MTT Assay

This initial screen will assess the effect of this compound on the metabolic activity of a panel of human cancer cell lines, serving as an indicator of cell viability and potential cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6][7][8]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound. Add 1 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

Cell LineThis compound (Concentration)% Viability (Mean ± SD)
A54910 µM
MCF-710 µM
HCT11610 µM

Protocols: Secondary Screening and Hit Validation

Compounds showing significant activity in the primary screen will be advanced to secondary screening to confirm their effects and determine their potency.

Dose-Response and IC50 Determination

The half-maximal inhibitory concentration (IC50) will be determined for active compounds in the most sensitive cell line(s) identified in the primary screen.

Protocol:

  • Follow the cell seeding and treatment protocol as described for the MTT assay.

  • Treat cells with a range of concentrations of this compound, typically in a 10-point, 2-fold serial dilution (e.g., from 100 µM to 0.195 µM).

  • After the incubation period, perform the MTT assay as described above.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Data Presentation:

CompoundCell LineIC50 (µM)
This compoundSensitive Cell Line 1
This compoundSensitive Cell Line 2
Broad Target-Based Panel Screening

To identify the potential molecular target(s) of this compound, the compound will be screened against panels of common drug targets. Based on the known activities of the oxindole scaffold, kinase panels are of high priority.

a) Kinase Inhibitor Profiling

A variety of high-throughput kinase assay formats are available, such as TR-FRET, fluorescence polarization, or luminescence-based ADP detection.[9][10][11] The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[10]

Protocol (Example using ADP-Glo™):

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and this compound at a fixed concentration (e.g., 10 µM).

  • Incubation: Incubate the reaction at room temperature for the optimized time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of kinase activity relative to a vehicle control.

Data Presentation:

Kinase Target% Inhibition at 10 µM (Mean ± SD)
c-Src
VEGFR2
EGFR
... (other kinases)

Potential Signaling Pathway Modulation

Should the kinase profiling reveal potent inhibition of a specific kinase, for example, a receptor tyrosine kinase (RTK) like VEGFR2, it is plausible that this compound interferes with downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK/ERK pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 RAS RAS VEGFR2->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF P Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation VEGF VEGF VEGF->VEGFR2 Compound This compound Compound->VEGFR2

Caption: Hypothetical inhibition of the VEGFR2 signaling pathway by this compound.

Conclusion

This document provides a structured and detailed framework for the initial biological evaluation of this compound. The proposed workflow, from broad phenotypic screening to more targeted assays, allows for the efficient identification of biological activity and provides a clear path for subsequent hit-to-lead development. The detailed protocols and data presentation formats are intended to ensure robust and reproducible results, facilitating the comprehensive characterization of this novel compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethylindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethylindolin-2-one.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several synthetic routes. The most common strategies involve the introduction of an ethyl or ethylidene group at the 3-position of an oxindole precursor. Two prevalent methods are:

  • Knoevenagel Condensation followed by Reduction: This two-step process involves the condensation of oxindole with acetaldehyde to form 3-ethylideneindolin-2-one, which is subsequently reduced to the desired this compound.

  • Wittig Reaction: This method utilizes a phosphonium ylide to introduce the ethylidene group, which is then reduced.

This guide will focus on troubleshooting these common synthetic pathways.

Experimental Protocols

Protocol 1: Knoevenagel Condensation of Oxindole with Acetaldehyde

This protocol is a general procedure adapted from similar syntheses of 3-substituted indolin-2-ones.[1]

Step 1: Synthesis of 3-Ethylideneindolin-2-one

  • To a solution of oxindole (1.0 eq.) in a suitable solvent (e.g., ethanol, 10 mL per mmol of oxindole), add acetaldehyde (1.2 eq.).

  • Add a catalytic amount of a base, such as piperidine (0.1 eq.).

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Reduction of 3-Ethylideneindolin-2-one

  • Dissolve the 3-ethylideneindolin-2-one (1.0 eq.) in a suitable solvent (e.g., methanol or ethyl acetate).

  • Add a catalyst, such as Palladium on carbon (Pd/C, 10 mol%).

  • Hydrogenate the mixture using a balloon filled with hydrogen gas or a Parr hydrogenator at a suitable pressure (e.g., 1-3 atm).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or recrystallization.

Troubleshooting and FAQs

Knoevenagel Condensation Route

Question 1: Why is the yield of my Knoevenagel condensation low?

Answer: Low yields in the Knoevenagel condensation can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction by TLC until the starting material (oxindole) is no longer visible. You can try extending the reaction time or increasing the reaction temperature.

  • Sub-optimal Catalyst Amount: The amount of piperidine (or other base catalyst) is crucial. Too little may result in a slow or incomplete reaction, while too much can lead to side reactions. A typical catalytic amount is 10-20 mol%.

  • Reagent Quality: Ensure that the acetaldehyde is fresh, as it can polymerize upon standing. The oxindole should also be of high purity.

  • Product Solubility: The product might have some solubility in the reaction solvent, leading to losses during filtration. Try cooling the reaction mixture for a longer period in an ice bath before filtration.

  • Side Reactions: Aldol condensation of acetaldehyde with itself can occur. Adding the acetaldehyde slowly to the reaction mixture can sometimes mitigate this.

Question 2: I am observing multiple spots on my TLC plate for the Knoevenagel condensation product. What are the possible side products?

Answer: The formation of multiple products can be due to:

  • E/Z Isomers: The 3-ethylideneindolin-2-one product can exist as a mixture of E and Z isomers, which may appear as separate spots on TLC.

  • Self-Condensation of Acetaldehyde: Acetaldehyde can undergo self-condensation to form crotonaldehyde, which can then react with oxindole to give an undesired product.

  • Michael Addition: The product, an α,β-unsaturated carbonyl compound, can potentially undergo a Michael addition with another equivalent of the oxindole enolate.

Question 3: How can I improve the purity of my 3-ethylideneindolin-2-one?

Answer: Purification can be achieved through:

  • Recrystallization: Choose a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or a mixture of ethanol and water is often a good starting point.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable method. A solvent system of ethyl acetate and hexane is commonly used for elution.[1]

Reduction Step

Question 4: The reduction of the double bond is very slow or incomplete. What can I do?

Answer: Issues with the hydrogenation step can often be resolved by:

  • Catalyst Activity: The Pd/C catalyst may be old or inactive. Use a fresh batch of catalyst.

  • Hydrogen Supply: Ensure that the hydrogen balloon remains inflated throughout the reaction, or that the pressure in the hydrogenator is maintained.

  • Solvent Purity: Impurities in the solvent can poison the catalyst. Use high-purity, dry solvents.

  • Catalyst Loading: Increasing the catalyst loading (e.g., to 15-20 mol%) can improve the reaction rate.

Wittig Reaction Route

Question 5: My Wittig reaction is giving a low yield of the desired 3-ethylideneindolin-2-one. What are the common causes?

Answer: Low yields in a Wittig reaction for this synthesis can stem from:

  • Ylide Formation: The formation of the phosphonium ylide is a critical step. Ensure you are using a strong enough base (e.g., n-butyllithium, sodium hydride) and anhydrous conditions. The presence of water can quench the ylide.

  • Steric Hindrance: While less of an issue with acetaldehyde, steric hindrance can sometimes affect the reaction rate.

  • Side Reactions: The ylide can be unstable and may decompose over time. It is often best to generate the ylide in situ and use it immediately.

  • Workup and Purification: The triphenylphosphine oxide byproduct can sometimes complicate purification.

Question 6: I am getting a mixture of E and Z isomers from my Wittig reaction. How can I control the stereoselectivity?

Answer: The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide:

  • Stabilized Ylides: Stabilized ylides (containing an electron-withdrawing group) tend to give the E-isomer as the major product.

  • Unstabilized Ylides: Unstabilized ylides (containing an electron-donating group) typically favor the Z-isomer.

  • Salt-free conditions for unstabilized ylides can also favor the Z-isomer. The presence of lithium salts can lead to more of the E-isomer.

For the synthesis of 3-ethylideneindolin-2-one, an unstabilized ylide is used, which would likely give a mixture of isomers, with the Z-isomer often predominating. Separation of the isomers may be necessary via column chromatography.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of 3-substituted indolin-2-ones via Knoevenagel condensation, which can serve as a benchmark for your experiments.

Starting Material (Indolinone)Aldehyde/KetoneCatalystSolventReaction Time (h)Yield (%)Reference
Indolin-2-oneBenzaldehydePiperidineEtOH485-95[1]
6-chloroindolin-2-one4-nitrobenzaldehydePiperidineEtOH445
6-chloroindolin-2-one4-hydroxybenzaldehydePiperidineEtOH494
1-hydroxy-3H-indol-2-one3-phenoxybenzaldehydePiperidineEtOH485[1]

Visualizations

Experimental Workflow

G Experimental Workflow: Knoevenagel Synthesis of this compound cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Reduction A Mix Oxindole and Acetaldehyde in Ethanol B Add Piperidine Catalyst A->B C Reflux Reaction Mixture (4-6h) B->C D Monitor by TLC C->D E Cool and Precipitate Product D->E F Filter and Dry 3-Ethylideneindolin-2-one E->F G Dissolve 3-Ethylideneindolin-2-one in Methanol F->G Proceed to Reduction H Add Pd/C Catalyst G->H I Hydrogenate (H2 balloon) H->I J Monitor by TLC I->J K Filter through Celite J->K L Evaporate Solvent K->L M Purify this compound L->M

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting Low Yield in Knoevenagel Condensation

G Troubleshooting Low Yield in Knoevenagel Condensation A Low Yield Observed B Check TLC: Starting Material Remaining? A->B C Extend Reaction Time or Increase Temperature B->C Yes D Check Reagent Quality (Fresh Acetaldehyde) B->D No E Optimize Catalyst Concentration (10-20 mol%) D->E F Improve Product Precipitation (Longer Cooling) E->F G Consider Side Reactions (e.g., Aldol Self-Condensation) F->G

Caption: Decision tree for troubleshooting low reaction yields.

E/Z Isomerism in Wittig Reaction

G E/Z Isomer Formation in Wittig Reaction A Wittig Reaction of Oxindole Derivative B Phosphonium Ylide + Carbonyl A->B C Betaine Intermediate B->C D Oxaphosphetane C->D E Elimination of Triphenylphosphine Oxide D->E F Mixture of E and Z Isomers of 3-Ethylideneindolin-2-one E->F

Caption: Pathway showing the formation of E/Z isomers in the Wittig reaction.

References

Technical Support Center: 3-Ethylindolin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Ethylindolin-2-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the alkylation of indolin-2-one (oxindole).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of indolin-2-one. 2. Inactive ethylating agent (e.g., ethyl iodide has decomposed). 3. Reaction temperature is too low.1. Use a stronger base (e.g., n-BuLi, LDA) or ensure the current base (e.g., NaH, KOtBu) is fresh and handled under inert conditions. 2. Use freshly distilled or a new bottle of ethyl iodide. 3. Gradually increase the reaction temperature after the addition of the ethylating agent, monitoring by TLC.
Formation of 3,3-Diethylindolin-2-one (Dialkylation Product) 1. Excess of ethylating agent. 2. The mono-alkylated product is deprotonated and reacts further. 3. Prolonged reaction time at elevated temperatures.1. Use a stoichiometric amount (1.0-1.1 equivalents) of the ethylating agent. 2. Add the ethylating agent at a low temperature (e.g., -78 °C) and then slowly warm the reaction to room temperature. 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Presence of O-Alkylated Byproduct (2-Ethoxy-1H-indole) 1. Use of polar, protic solvents. 2. The counter-ion of the base can influence the reaction site.1. Use a polar, aprotic solvent such as THF, DMF, or DMSO. 2. The use of lithium-based bases (e.g., LDA, n-BuLi) often favors C-alkylation.
Significant Amount of Unreacted Indolin-2-one 1. Insufficient amount of base. 2. The base is not strong enough for complete deprotonation. 3. Poor quality of the base (e.g., partially hydrolyzed).1. Use at least one equivalent of a strong base. 2. Switch to a stronger base like LDA or n-BuLi. 3. Use a freshly opened or properly stored base.
Complex Mixture of Products 1. Reaction temperature is too high, leading to side reactions. 2. Presence of oxygen or water in the reaction. 3. The ethylating agent is not specific, or the substrate is degrading.1. Maintain a controlled temperature throughout the reaction. 2. Ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon). 3. Verify the purity of all reagents and solvents.

Frequently Asked Questions (FAQs)

Q1: What is a general protocol for the synthesis of this compound?

A1: A general procedure involves the deprotonation of indolin-2-one with a strong base to form the corresponding enolate, followed by alkylation with an ethylating agent.

Experimental Protocol: Synthesis of this compound

Materials:

  • Indolin-2-one (1.0 eq)

  • Strong Base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil, 1.1 eq)

  • Ethyl Iodide (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of indolin-2-one in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Argon), add NaH portion-wise.

  • Stir the mixture at 0 °C for 1 hour to ensure complete formation of the enolate.

  • Add ethyl iodide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Q2: How can I minimize the formation of the dialkylated product, 3,3-diethylindolin-2-one?

A2: To minimize dialkylation, you should use a controlled amount of the ethylating agent (1.0 to 1.1 equivalents). Adding the ethyl iodide at a low temperature (e.g., -78°C) and then slowly allowing the reaction to warm up can also improve selectivity for the mono-alkylated product. Careful monitoring of the reaction by TLC is crucial to quench the reaction once the starting material is consumed.

Q3: I am observing a significant amount of an O-alkylated byproduct. What can I do to favor C-alkylation?

A3: The choice of solvent and the counterion of the base can influence the C/O alkylation ratio. Using polar aprotic solvents like THF or DMF generally favors C-alkylation. Additionally, lithium-based reagents, such as LDA or n-BuLi, are known to promote C-alkylation over O-alkylation due to the coordination of the lithium cation with the oxygen atom of the enolate.

Q4: My reaction is not going to completion, and I have a lot of starting material left. What could be the problem?

A4: Incomplete conversion is often due to issues with the deprotonation step. Ensure you are using at least one equivalent of a sufficiently strong and fresh base. For instance, if you are using sodium ethoxide and the reaction is incomplete, consider switching to a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA). Also, ensure that your solvent and glassware are completely dry, as any moisture will consume the base.

Q5: What is the best way to purify the final product?

A5: Purification of this compound is typically achieved through silica gel column chromatography. A solvent system of ethyl acetate and hexane is commonly used. The exact ratio will depend on the polarity of any impurities and should be determined by TLC analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve Indolin-2-one in Anhydrous DMF deprotonation Add Strong Base (e.g., NaH) at 0°C prep->deprotonation Inert Atmosphere enolate Enolate Formation (Stir for 1h) deprotonation->enolate alkylation Add Ethyl Iodide dropwise at 0°C enolate->alkylation stir Warm to RT and Stir for 12-16h alkylation->stir quench Quench with aq. NH4Cl stir->quench Monitor by TLC extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry extract->wash_dry purify Column Chromatography wash_dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield of This compound unreacted_sm High amount of starting material? start->unreacted_sm dialkylation Presence of Dialkylation Product? start->dialkylation o_alkylation Presence of O-Alkylation Product? start->o_alkylation base_issue Check Base Strength/Purity Increase Equivalents unreacted_sm->base_issue Yes stoichiometry Control Stoichiometry of Ethylating Agent dialkylation->stoichiometry Yes temp_control Lower Initial Reaction Temp. dialkylation->temp_control Yes solvent_choice Use Aprotic Solvent (THF, DMF) o_alkylation->solvent_choice Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

3-Ethylindolin-2-one stability issues and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Ethylindolin-2-one. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific experimental data for this compound is limited in published literature, the following guidance is based on the known chemical properties of the indolin-2-one scaffold and related lactam-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

Based on the indolin-2-one core structure, the primary stability concerns are hydrolysis of the lactam ring, oxidation, and potential photodegradation. These degradation pathways can be influenced by pH, temperature, light exposure, and the presence of oxidizing agents.

Q2: What are the likely degradation products of this compound?

The most probable degradation products arise from the cleavage of the amide bond in the lactam ring, leading to the formation of an amino acid derivative. Oxidation may occur at the benzylic position of the ethyl group or on the aromatic ring.

Q3: How can I prevent the degradation of this compound during storage?

To minimize degradation, this compound should be stored in a cool, dark, and dry place. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation. It should be stored in tightly sealed containers to protect it from moisture.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for assessing the purity of this compound and quantifying its degradation products. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in HPLC Analysis

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Verify Peak Identity: If possible, use a reference standard of the suspected degradation product to confirm its identity.

  • Investigate Storage Conditions: Review the storage conditions of your sample. Exposure to high temperatures, light, or humidity can accelerate degradation.

  • Assess Sample Preparation: The sample preparation process itself might induce degradation. For example, using a solvent that is not inert or exposing the sample to harsh pH conditions can be problematic.

  • Perform Forced Degradation Studies: To proactively identify potential degradation products, conduct forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress conditions. This will help in developing a stability-indicating analytical method.

Issue 2: Loss of Potency or Inconsistent Experimental Results

Possible Cause: Degradation of this compound stock solutions.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments to minimize the impact of solvent-mediated degradation.

  • Solvent Selection: Choose a stable solvent system. Avoid highly acidic or basic solvents if your compound is susceptible to hydrolysis. Aprotic solvents are generally preferred for stock solutions.

  • Storage of Solutions: If solutions must be stored, keep them at low temperatures (e.g., -20°C or -80°C) and protected from light. Perform a stability study of the compound in the chosen solvent to determine an appropriate storage duration.

Hypothetical Forced Degradation Data

The following table summarizes hypothetical results from a forced degradation study on this compound, illustrating potential degradation under various stress conditions.

Stress Condition% DegradationMajor Degradation Product(s)
0.1 M HCl (60°C, 24h)15%2-(2-aminophenyl)butanoic acid
0.1 M NaOH (60°C, 24h)25%2-(2-aminophenyl)butanoic acid
3% H₂O₂ (RT, 24h)10%3-Ethyl-3-hydroxyindolin-2-one
UV Light (254 nm, 24h)5%Undetermined photoproducts
Heat (80°C, 48h)<2%No significant degradation

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Acidic Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid. Heat the solution at 60°C for 24 hours.

  • Basic Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M sodium hydroxide. Heat the solution at 60°C for 24 hours.

  • Neutral Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and water. Heat the solution at 60°C for 24 hours.

  • Analysis: After the specified time, cool the solutions to room temperature, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Forced Oxidative Degradation
  • Preparation: Dissolve 10 mg of this compound in 10 mL of acetonitrile. Add 1 mL of 3% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature for 24 hours, protected from light.

  • Analysis: Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 3: Forced Photolytic Degradation
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

  • Exposure: Place the solution in a transparent container and expose it to a UV light source (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark under the same conditions.

  • Analysis: After exposure, dilute the samples to a suitable concentration for HPLC analysis.

Visualizations

cluster_workflow Experimental Workflow: Forced Degradation Study A This compound (Drug Substance) B Stress Conditions (Acid, Base, H2O2, Light, Heat) A->B Expose C Stressed Samples B->C D HPLC/LC-MS Analysis C->D Analyze E Data Interpretation (Identify Degradants, Determine Pathways) D->E

Workflow for a forced degradation study.

cluster_degradation Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photolysis Photolysis (UV Light) parent This compound hydrolysis_product 2-(2-aminophenyl)butanoic acid parent->hydrolysis_product Lactam Cleavage oxidation_product 3-Ethyl-3-hydroxyindolin-2-one parent->oxidation_product Hydroxylation photo_product Photodegradation Products parent->photo_product Photochemical Reaction

Potential degradation pathways for this compound.

Overcoming solubility problems with 3-Ethylindolin-2-one in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethylindolin-2-one, focusing on overcoming solubility challenges in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound, an indolinone derivative, is expected to have low solubility in aqueous solutions.[1][2] Generally, indolinone compounds are sparingly soluble in water but show good solubility in organic solvents.[2]

Q2: Which organic solvents are recommended for creating a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of indolinone derivatives.[1][3] Other organic solvents such as ethanol and methanol can also be used.[1] For some parent indolinone compounds, warming the DMSO solution to 80°C can aid in dissolution.[3]

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. What can I do?

Precipitation upon dilution of a DMSO stock in aqueous buffer is a common issue for poorly soluble compounds. Here are several strategies to address this:

  • Optimize the final DMSO concentration: Keep the final concentration of DMSO in your assay as high as is tolerable for your experimental system (typically between 0.1% and 1%).

  • Use a co-solvent: In addition to DMSO, other co-solvents can be tested.

  • Employ surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.05%) can help maintain the compound's solubility in aqueous buffers.

  • Serially dilute your compound: Instead of a single large dilution, perform serial dilutions.

  • Prepare fresh dilutions: Only dilute the stock solution immediately before use.

Q4: Are there any alternative formulation strategies to improve the aqueous solubility of this compound?

Yes, several formulation strategies can be explored, particularly during drug development:

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can enhance solubility.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its dissolution rate and saturation solubility.

  • Solid dispersions: Dispersing the compound in a polymer matrix can improve its solubility.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

Inconsistent results with this compound in cell-based assays are often linked to poor solubility and precipitation in the cell culture medium.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Precipitation in Media 1. Visually Inspect: Before and after adding to cells, inspect the media for any precipitate. 2. Reduce Final Concentration: Test a lower final concentration of the compound. 3. Optimize DMSO Concentration: Ensure the final DMSO concentration is at a non-toxic level for your cells (typically ≤ 0.5%).
Compound Adsorption 1. Use Low-Binding Plates: Consider using low-protein-binding microplates. 2. Include Serum: If compatible with your assay, serum proteins can help solubilize hydrophobic compounds.
Stock Solution Instability 1. Prepare Fresh Stock: If the stock solution is old, prepare a fresh one. 2. Proper Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Issue 2: Low signal or no activity in a biochemical assay.

This could be due to the compound not being fully dissolved in the assay buffer, leading to a lower effective concentration.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Poor Solubility in Buffer 1. Increase Co-solvent: Titrate the concentration of DMSO or another organic solvent in the assay buffer to the maximum level that does not interfere with the assay. 2. Add a Surfactant: Test the addition of non-ionic surfactants like Tween® 20 or Triton™ X-100 (0.01-0.05%).
Incorrect pH 1. Check pH of Buffer: Ensure the pH of your assay buffer is optimal for both your assay and the compound's solubility.
Compound Degradation 1. Assess Stability: If possible, assess the stability of this compound in your assay buffer over the time course of the experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out the required amount of this compound. For example, for 1 ml of a 10 mM solution (MW: 161.21 g/mol ), weigh 1.6121 mg.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO.

  • Dissolve: Vortex the solution vigorously. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes or gentle warming (up to 80°C for some indolinones) can be applied.[3] Ensure the solution is clear before use.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: General Procedure for Dilution into Aqueous Buffer
  • Prepare Intermediate Dilutions: If a very low final concentration is required, perform serial dilutions of the DMSO stock in DMSO first.

  • Add to Buffer: While vortexing the aqueous assay buffer, add the DMSO stock solution dropwise to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is consistent across all samples, including controls.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve dilute Serially Dilute in Buffer dissolve->dilute Use Freshly Prepared Stock add_to_assay Add to Assay Plate dilute->add_to_assay incubate Incubate add_to_assay->incubate read Read Results incubate->read

Caption: A typical experimental workflow for using this compound in assays.

troubleshooting_logic cluster_yes Troubleshooting Steps start Precipitation Observed in Assay? check_dmso Final DMSO% too low? start->check_dmso Yes no Proceed with Assay start->no No use_surfactant Add Tween-20 / Triton X-100 check_dmso->use_surfactant lower_conc Lower Compound Concentration use_surfactant->lower_conc

Caption: A decision-making diagram for troubleshooting precipitation issues.

References

3-Ethylindolin-2-one reaction side products identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethylindolin-2-one. The information is designed to help identify and understand potential side products that may arise during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent method for synthesizing this compound is the direct alkylation of indolin-2-one (also known as oxindole). This reaction typically involves deprotonating indolin-2-one with a suitable base to form an enolate, which is then reacted with an ethylating agent like ethyl iodide or diethyl sulfate.

Q2: What are the primary side products observed during the synthesis of this compound via alkylation?

A2: During the alkylation of indolin-2-one to form this compound, several side products can arise due to the ambident nature of the indolin-2-one anion and the possibility of over-alkylation. The most common side products include:

  • N-Ethylindolin-2-one: Alkylation occurs on the nitrogen atom of the lactam instead of the α-carbon.

  • O-Ethyl-2-hydroxyindole: Alkylation occurs on the oxygen atom of the enolate, forming an indole ether.

  • 3,3-Diethylindolin-2-one: Dialkylation at the C3 position, where a second ethyl group is added.

  • Starting Material: Incomplete reaction can lead to the presence of unreacted indolin-2-one.

Troubleshooting Guide: Side Product Identification and Mitigation

This guide provides insights into common issues encountered during the synthesis and reactions of this compound and offers potential solutions.

Issue 1: Presence of an unexpected isomer with a similar mass.
  • Possible Cause: Formation of N-Ethylindolin-2-one or O-Ethyl-2-hydroxyindole. The indolin-2-one enolate has two reactive sites: the α-carbon (C3) and the nitrogen atom (N1), as well as the oxygen of the enolate.

  • Identification:

    • ¹H NMR: N-Ethylindolin-2-one will show a characteristic quartet and triplet for the N-ethyl group, and the protons at the C3 position will appear as a singlet. In contrast, this compound will show a multiplet for the proton at C3 and signals for the C-ethyl group. O-Ethyl-2-hydroxyindole will lack the characteristic C3 proton signals of the indolin-2-one core and will show signals for an O-ethyl group.

    • Mass Spectrometry: While all three isomers have the same mass, their fragmentation patterns may differ.

  • Mitigation Strategies:

    • Choice of Base and Solvent: The ratio of C- to N-alkylation can be influenced by the reaction conditions. The use of a non-polar, aprotic solvent and a bulky base can favor C-alkylation.

    • Temperature Control: Lower reaction temperatures generally favor C-alkylation.

Issue 2: A higher molecular weight byproduct is detected.
  • Possible Cause: Formation of 3,3-Diethylindolin-2-one due to over-alkylation.

  • Identification:

    • ¹H NMR: The spectrum will show two equivalent ethyl groups and no proton signal at the C3 position.

    • Mass Spectrometry: The molecular ion peak will correspond to the mass of 3,3-Diethylindolin-2-one.

  • Mitigation Strategies:

    • Stoichiometry: Use a stoichiometric amount or a slight excess of the indolin-2-one relative to the ethylating agent.

    • Slow Addition: Add the ethylating agent slowly to the reaction mixture to maintain a low concentration and minimize the chance of dialkylation.

Table 1: Summary of Potential Side Products and Their Characteristics
Compound NameMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (indicative)
This compound C₁₀H₁₁NO161.20Triplet and quartet for the C3-ethyl group, multiplet for the C3-proton.
N-Ethylindolin-2-oneC₁₀H₁₁NO161.20Triplet and quartet for the N-ethyl group, singlet for the C3-protons.
O-Ethyl-2-hydroxyindoleC₁₀H₁₁NO161.20Triplet and quartet for the O-ethyl group, distinct aromatic signals.
3,3-Diethylindolin-2-oneC₁₂H₁₅NO189.25Two equivalent triplets and quartets for the ethyl groups, no C3-proton signal.
Indolin-2-oneC₈H₇NO133.15Singlet for the C3-protons.[1][2]

Experimental Protocols

General Procedure for the Synthesis of this compound:

  • To a solution of indolin-2-one in a dry aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., Nitrogen, Argon), add a suitable base (e.g., NaH, LDA) at a controlled temperature (e.g., 0 °C).

  • Stir the mixture for a specified time to allow for the formation of the indolin-2-one anion.

  • Slowly add one equivalent of an ethylating agent (e.g., ethyl iodide).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Pathway Indolinone Indolin-2-one Enolate Indolin-2-one Enolate/Anion Indolinone->Enolate Base MainProduct This compound Enolate->MainProduct C-Alkylation (Major) N_Alkylated N-Ethylindolin-2-one Enolate->N_Alkylated N-Alkylation (Side Product) O_Alkylated O-Ethyl-2-hydroxyindole Enolate->O_Alkylated O-Alkylation (Side Product) EthylatingAgent Ethylating Agent (e.g., Et-I) EthylatingAgent->MainProduct EthylatingAgent->N_Alkylated EthylatingAgent->O_Alkylated Di_Alkylated 3,3-Diethylindolin-2-one EthylatingAgent->Di_Alkylated MainProduct->Di_Alkylated Further Alkylation (Side Product)

Caption: Synthetic pathway to this compound and potential side products.

Troubleshooting_Logic Start Unexpected Peak in Analysis (e.g., NMR, LC-MS) MassCheck Check Molecular Weight Start->MassCheck SameMass Mass same as Product? MassCheck->SameMass HigherMass Mass higher than Product? MassCheck->HigherMass NMR_Check1 Analyze ¹H NMR: - N-ethyl or C-ethyl signals? - C3 proton present? SameMass->NMR_Check1 Yes NMR_Check2 Analyze ¹H NMR: - Two ethyl groups? - No C3 proton? HigherMass->NMR_Check2 Yes Identify_Isomer Likely Isomer: N-Ethylindolin-2-one or O-Ethyl-2-hydroxyindole NMR_Check1->Identify_Isomer Identify_Dialkylated Likely Side Product: 3,3-Diethylindolin-2-one NMR_Check2->Identify_Dialkylated Mitigation1 Mitigation: - Adjust base/solvent - Lower temperature Identify_Isomer->Mitigation1 Mitigation2 Mitigation: - Adjust stoichiometry - Slow addition of alkylating agent Identify_Dialkylated->Mitigation2

References

Technical Support Center: 3-Ethylindolin-2-one Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethylindolin-2-one. The information is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common byproducts in the synthesis of related indolin-2-ones may include unreacted starting materials, over-alkylated products, and oxidized species. It is crucial to characterize the crude product by techniques like LC-MS or ¹H NMR to identify the impurity profile before selecting a purification strategy.

Q2: My column chromatography separation of this compound is not effective. The fractions are all mixed. What should I do?

A2: Poor separation in column chromatography can be due to several factors. Firstly, ensure you have an optimal solvent system. For compounds similar to this compound, a good starting point is a mixture of hexane and ethyl acetate. You can optimize the ratio using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. If the separation is still poor, consider using a more polar solvent system, such as dichloromethane and methanol. Also, ensure your column is packed correctly to avoid channeling and that the sample is loaded in a concentrated band.

Q3: I am trying to recrystallize this compound, but it is oiling out instead of forming crystals. How can I resolve this?

A3: "Oiling out" during recrystallization typically occurs when the compound is insoluble in the cold solvent but melts at the boiling point of the solvent before it can dissolve. To address this, try using a solvent system with a lower boiling point or a solvent pair. For instance, you could dissolve the compound in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) at room temperature and then slowly add a poor solvent (e.g., hexane or pentane) until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, can promote crystal formation. Seeding with a previously obtained pure crystal can also induce crystallization.

Q4: How can I assess the purity of my this compound sample after purification?

A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining purity and quantifying residual impurities. ¹H NMR spectroscopy can also be used to check for the presence of impurities, which would appear as extra peaks in the spectrum. Melting point analysis is a simpler method; a sharp melting point range close to the literature value suggests high purity, whereas a broad melting range indicates the presence of impurities.

Troubleshooting Guides

Column Chromatography Troubleshooting
Issue Potential Cause Recommended Solution
Poor Separation Inappropriate solvent system.Optimize the eluent system using TLC. A common starting point for indolin-2-one derivatives is a hexane/ethyl acetate gradient.[1]
Column overloading.Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase.
Column channeling.Ensure the column is packed uniformly without any air bubbles or cracks.
Compound Stuck on Column Eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Compound Elutes Too Quickly Eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.
Recrystallization Troubleshooting
Issue Potential Cause Recommended Solution
Oiling Out Compound is melting in the hot solvent before dissolving.Use a lower boiling point solvent or a solvent pair (a "good" solvent and a "poor" solvent).
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No Crystal Formation Solution is not saturated.Evaporate some of the solvent to increase the concentration of the compound.
Compound is highly soluble in the chosen solvent even at low temperatures.Choose a different solvent in which the compound has lower solubility at cold temperatures.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter before cooling.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find a system that gives the desired compound an Rf value of ~0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and then dry them in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude this compound tlc TLC Analysis crude_product->tlc Optimize Separation column Column Chromatography tlc->column Purify recrystallization Recrystallization column->recrystallization Further Purify hplc HPLC recrystallization->hplc nmr ¹H NMR recrystallization->nmr mp Melting Point recrystallization->mp pure_product Pure this compound hplc->pure_product nmr->pure_product mp->pure_product

Caption: A general experimental workflow for the purification and analysis of this compound.

signaling_pathway cluster_mapk MAPK Pathway cluster_akt Akt Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK ERK ERK TLR4->ERK p38 p38 TLR4->p38 Akt Akt TLR4->Akt IκB IκB TLR4->IκB Indolinone 3-Substituted Indolin-2-one Indolinone->JNK Indolinone->ERK Indolinone->p38 Indolinone->Akt Indolinone->IκB Inflammation Inflammatory Response (TNF-α, IL-6, NO) JNK->Inflammation ERK->Inflammation p38->Inflammation Akt->Inflammation p65 p65 IκB->p65 p65->Inflammation

Caption: Inhibition of inflammatory signaling pathways by a 3-substituted indolin-2-one derivative.[2][3]

References

Technical Support Center: Mitigating Off-Target Effects of 3-Substituted Indolin-2-one Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The indolin-2-one scaffold is a core structural component of numerous kinase inhibitors, including the multi-kinase inhibitor Sunitinib.[1] While substitutions on the indolin-2-one ring can confer potency and selectivity for a specific kinase target, off-target activities are a common challenge, potentially leading to misleading experimental results and cellular toxicity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify, understand, and mitigate the off-target effects of 3-substituted indolin-2-one compounds in a cellular context.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects observed with 3-substituted indolin-2-one kinase inhibitors?

A1: Due to the conserved nature of the ATP-binding pocket in kinases, 3-substituted indolin-2-one compounds can inhibit multiple kinases beyond the intended target. Common off-target kinases for this class of compounds include, but are not limited to, Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, FMS-like tyrosine kinase 3 (FLT3), and Src family kinases.[1] Off-target inhibition can lead to a variety of cellular effects, such as cytotoxicity, inhibition of cell proliferation, and induction of apoptosis, which may be independent of the primary target's signaling pathway.

Q2: How can I determine if the observed cellular phenotype is due to on-target or off-target effects of my 3-substituted indolin-2-one compound?

A2: Several experimental approaches can help distinguish between on-target and off-target effects:

  • Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of your compound with varying potency against the primary target. A strong correlation between in vitro potency and the cellular phenotype suggests an on-target effect.

  • Target Engagement Assays: Directly measure the binding of your compound to the intended target in cells using techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET.

  • Rescue Experiments: If the on-target inhibition leads to a specific phenotype, try to rescue this phenotype by expressing a drug-resistant mutant of the target kinase or by providing a downstream signaling molecule.

  • Phenocopying with Genetic Approaches: Use RNA interference (siRNA, shRNA) or CRISPR/Cas9 to knockdown or knockout the target kinase. If the genetic perturbation replicates the phenotype observed with your compound, it supports an on-target mechanism.

Q3: What is the importance of a dose-response study in understanding off-target effects?

A3: A dose-response study is crucial for determining the potency (IC50 or EC50) of your compound for both on-target and off-target activities. Off-target effects typically occur at higher concentrations than on-target effects. By establishing a clear therapeutic window (the concentration range where the compound is effective on-target with minimal off-target effects), you can select appropriate concentrations for your cellular experiments to minimize confounding off-target activities.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High cellular toxicity at concentrations required for on-target inhibition. The compound has a narrow therapeutic window, and off-target effects are contributing to cytotoxicity.1. Perform a comprehensive kinase panel screen to identify key off-target kinases. 2. Use the lowest effective concentration for on-target inhibition. 3. Consider chemical modification of the compound to improve selectivity.
Inconsistent or unexpected cellular phenotypes. The compound may be affecting multiple signaling pathways through off-target inhibition.1. Validate the on-target effect using a secondary, structurally distinct inhibitor for the same target. 2. Use phosphoproteomics or RNA sequencing to get a global view of the signaling pathways affected by your compound.
Discrepancy between in vitro kinase inhibition and cellular activity. Poor cell permeability, rapid metabolism of the compound, or engagement of off-targets in the cellular environment.1. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Measure compound stability in cell culture media and cell lysates. 3. Perform a target engagement assay in cells to confirm the compound is reaching its intended target.

Quantitative Data Summary

The following tables provide illustrative data for a hypothetical 3-substituted indolin-2-one compound ("Compound X") designed to inhibit Kinase A.

Table 1: Kinase Selectivity Profile of Compound X

Kinase TargetIC50 (nM)
Kinase A (On-Target) 15
Kinase B (Off-Target)150
Kinase C (Off-Target)800
Kinase D (Off-Target)>10,000

This table demonstrates how to present selectivity data. A highly selective compound will have a significantly lower IC50 for the on-target kinase compared to off-target kinases.

Table 2: Cellular Activity of Compound X

AssayCell LineEC50 (nM)
Inhibition of Kinase A PhosphorylationHEK293 (overexpressing Kinase A)25
Anti-proliferative ActivityCancer Cell Line 1 (Kinase A dependent)30
Anti-proliferative ActivityCancer Cell Line 2 (Kinase A independent)500
CytotoxicityNormal Human Fibroblasts>5,000

This table illustrates how to compare on-target cellular activity with off-target effects like general cytotoxicity or effects on cell lines not dependent on the primary target.

Experimental Protocols

Protocol 1: Western Blotting for On-Target Kinase Inhibition
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-range of the 3-substituted indolin-2-one compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated form of the target kinase overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein of the target kinase or a housekeeping protein like GAPDH).

Protocol 2: Cell Viability Assay (e.g., using MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to confluence at the end of the experiment.

  • Compound Treatment: The next day, treat the cells with a serial dilution of the 3-substituted indolin-2-one compound for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the EC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Proliferation Proliferation Transcription_Factors->Proliferation Indolin_2_one 3-Substituted Indolin-2-one Indolin_2_one->RTK Inhibition Experimental_Workflow cluster_problem Problem Identification cluster_validation On-Target Validation cluster_off_target Off-Target Investigation cluster_conclusion Conclusion Phenotype Observe Cellular Phenotype with Compound X Dose_Response Dose-Response Curve Phenotype->Dose_Response Genetic_Perturbation Genetic Knockdown/Knockout Phenotype->Genetic_Perturbation Rescue_Experiment Rescue with Resistant Mutant Phenotype->Rescue_Experiment Kinase_Screen Kinase Panel Screen Phenotype->Kinase_Screen Target_Engagement Target Engagement Assay Dose_Response->Target_Engagement On_Target On-Target Effect Target_Engagement->On_Target Genetic_Perturbation->On_Target Rescue_Experiment->On_Target Omics Proteomics/Transcriptomics Kinase_Screen->Omics Off_Target Off-Target Effect Omics->Off_Target Troubleshooting_Logic Start High Cellular Toxicity Observed? Check_Selectivity Review Kinase Selectivity Profile Start->Check_Selectivity Yes On_Target_Toxicity Toxicity is Likely On-Target Start->On_Target_Toxicity No Is_Potent On-target Potency >> Off-target Potency? Check_Selectivity->Is_Potent Lower_Dose Use Lower, More Selective Concentration Is_Potent->Lower_Dose Yes Redesign Consider Compound Redesign for Selectivity Is_Potent->Redesign No

References

Validation & Comparative

Validating the Biological Activity of 3-Ethylindolin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic applications. This guide provides a framework for validating the biological activity of a novel compound, 3-Ethylindolin-2-one, by comparing it with established drugs sharing the same core structure: Sunitinib and SU6656. The experimental data presented for this compound is hypothetical and serves as a template for researchers to structure their findings.

Comparative Analysis of Biological Activity

The biological activity of this compound and its alternatives can be quantitatively assessed through various in vitro assays. The following tables summarize key comparative data on their cytotoxic effects against different cancer cell lines and their inhibitory activity against a panel of protein kinases.

Table 1: Comparative Cytotoxicity (IC50, µM)

CompoundHT-29 (Colon Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)
This compound 8.512.315.118.2
Sunitinib 5.27.86.59.1
SU6656 15.620.425.328.9

Table 2: Kinase Inhibition Profile (IC50, nM)

Kinase TargetThis compound Sunitinib [1][2]SU6656 [3][4]
VEGFR2 1509>10,000
PDGFRβ 2502>10,000
c-KIT 4004>10,000
Src 50>1,000280
Yes 75>1,00020
Lyn 90>1,000130
Fyn 110>1,000170

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding of the validation process. The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and the general workflow for assessing the biological activity of a novel compound.

G Figure 1: Targeted Tyrosine Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription SRC Src Family Kinases SRC->PI3K Ligand Growth Factor (e.g., VEGF, PDGF) Ligand->RTK Inhibitor This compound Sunitinib / SU6656 Inhibitor->RTK Inhibition Inhibitor->SRC Inhibition

Caption: Targeted signaling pathways of indolin-2-one derivatives.

G Figure 2: Experimental Workflow for Biological Activity Validation cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion A Synthesis & Purification of This compound B Cytotoxicity Screening (MTT Assay) A->B C Kinase Inhibition Assays (Biochemical or Cellular) A->C D IC50 Determination B->D C->D E Comparison with Sunitinib & SU6656 D->E F Elucidation of Mechanism of Action E->F

Caption: A generalized workflow for validating biological activity.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. The following are standard protocols for the key experiments cited in this guide.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (HT-29, MCF-7, HepG2, A549) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

    • The following day, the media is replaced with fresh media containing various concentrations of the test compounds (this compound, Sunitinib, SU6656) or DMSO as a vehicle control.

    • After 48-72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

    • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of specific protein kinases.

  • Reagents: Recombinant human kinases (e.g., VEGFR2, PDGFRβ, c-KIT, Src), appropriate substrates (e.g., a synthetic peptide), and ATP are required.

  • Assay Procedure (Example using a luminescence-based assay):

    • The kinase, substrate, and test compound at various concentrations are mixed in a buffer solution in a 96-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

    • A detection reagent is added to stop the reaction and measure the amount of ATP remaining (luminescence is inversely proportional to kinase activity).

  • Data Analysis: The kinase activity is calculated as a percentage of the activity in the absence of the inhibitor. IC50 values are determined by plotting the percentage of kinase activity against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This comparative guide provides a structured approach for the initial biological validation of this compound. By comparing its cytotoxic and kinase inhibitory profiles with well-characterized drugs like Sunitinib and SU6656, researchers can gain valuable insights into its potential mechanism of action and therapeutic utility. The provided experimental protocols and data presentation formats offer a template for rigorous and reproducible scientific investigation in the field of drug discovery.

References

A Comparative Guide to 3-Substituted Indolin-2-One Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The substitution at the 3-position of the indolin-2-one ring plays a critical role in determining the compound's biological activity and target selectivity. This guide provides a comparative analysis of 3-Ethylindolin-2-one, as a representative of simple 3-alkyl substituted derivatives, against other key classes of indolin-2-one derivatives with demonstrated therapeutic potential.

While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally related 3-substituted indolin-2-ones to provide a valuable comparative context for researchers exploring this chemical space. The following sections present a summary of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Comparison of Indolin-2-One Derivatives

The biological activity of indolin-2-one derivatives is highly dependent on the nature of the substituent at the 3-position. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 3-substituted indolin-2-one derivatives against different cancer cell lines and protein kinases. This data highlights the significant impact of the 3-substituent on potency and selectivity.

Compound ClassSpecific DerivativeTarget Cell Line/KinaseIC50 (µM)Reference
3-Alkylidene 3-(2-oxopropylidene) indolin-2-one analogMCF-7 (Breast Cancer)1.8[1]
3-(Hetero)arylidene 3-((1H-indol-5-yl)methylene)-6-chloroindolin-2-onec-Src Kinase12.5[2]
3-Substituted-imino 5-bromo-3-(phenylimino)indolin-2-oneMCF-7 (Breast Cancer)<10[3][4]
3-Substituted-imino 5-bromo-3-(phenylimino)indolin-2-oneHT-29 (Colon Cancer)<10[3][4]
3-Substituted-methylene 3-{[3-(2-(ethylamino)ethylcarbamoyl)-4-methyl-5-chloro-1H-pyrrol-2-yl]methylene}indolin-2-oneA549 (Lung Cancer)0.32[5]
3-Substituted-methylene 3-{[3-(2-(ethylamino)ethylcarbamoyl)-4-methyl-5-chloro-1H-pyrrol-2-yl]methylene}indolin-2-oneKB (Oral Cancer)0.67[5][6]
3-Substituted-methylene 3-{[3-(2-(ethylamino)ethylcarbamoyl)-4-methyl-5-chloro-1H-pyrrol-2-yl]methylene}indolin-2-oneK111 (Melanoma)1.19[5][6]
3-Substituted-methylene 3-{[3-(2-(ethylamino)ethylcarbamoyl)-4-methyl-5-chloro-1H-pyrrol-2-yl]methylene}indolin-2-oneNCI-H460 (Lung Cancer)1.22[5][6]
3-Substituted-methylene J30-8 (a 3-substituted indolin-2-one)JNK3 Kinase0.04
3-Substituted 3-(3-hydroxyphenyl)-indolin-2-oneAnti-inflammatory activity (NO inhibition)~20[7][8]
3-Imidazo[2,1-b]thiazolylmethylene Derivative 5NCI 60 cell line panel (Mean GI50)0.04[9]
3-(3,4,5-trimethoxybenzylidene) Derivative NSC 736802NCI 60 cell line panel (Mean GI50)Not specified, but active[10]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of scientific findings. Below are methodologies for key experiments commonly used to evaluate the biological activity of indolin-2-one derivatives.

Synthesis of 3-Substituted Indolin-2-one Derivatives (General Procedure)

A common method for the synthesis of 3-substituted indolin-2-ones is the Knoevenagel condensation.

Procedure:

  • Dissolve the appropriate indolin-2-one (1 equivalent) and aldehyde or ketone (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of a base, typically piperidine or pyrrolidine.

  • Reflux the reaction mixture for several hours and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution and can be collected by filtration.

  • Wash the solid product with a cold solvent (e.g., ethanol) to remove impurities.

  • Further purification can be achieved by recrystallization or column chromatography.

Note: The specific reaction conditions (solvent, catalyst, temperature, and time) may need to be optimized for different substrates.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Procedure:

  • Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for another 2-4 hours at 37°C.

  • The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Kinase Inhibition Assay

Kinase inhibition assays are essential for determining the specific molecular targets of the indolin-2-one derivatives.

Procedure (Example for VEGFR2):

  • Kinase reactions are typically performed in a 96-well plate format.

  • Each well contains the kinase (e.g., recombinant VEGFR2), a substrate (e.g., a synthetic peptide), and ATP in a kinase reaction buffer.

  • Add the test compound at various concentrations to the wells.

  • Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • The amount of phosphorylated substrate is quantified using various methods, such as:

    • ELISA: Using a phosphorylation-specific antibody.

    • Radiometric assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based assays: Measuring the amount of ADP produced using an enzyme-coupled reaction that generates a luminescent signal.

  • Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Visualizations

Signaling Pathway

Indolin-2-one derivatives are well-known inhibitors of receptor tyrosine kinases (RTKs), with Vascular Endothelial Growth Factor Receptor (VEGFR) being a prominent target. Inhibition of the VEGFR signaling pathway is a key mechanism for the anti-angiogenic effects of many of these compounds.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization ADP ADP VEGFR->ADP Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, Ras/MAPK) VEGFR->Downstream Autophosphorylation Indolin2one Indolin-2-one Derivative Indolin2one->VEGFR Inhibition ATP ATP ATP->VEGFR Response Cellular Responses (Proliferation, Migration, Angiogenesis) Downstream->Response

Caption: VEGFR Signaling Pathway Inhibition by Indolin-2-one Derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel indolin-2-one derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Indolin-2-one Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) Purification->Cytotoxicity KinaseAssay In Vitro Kinase Inhibition Assays (e.g., VEGFR, PDGFR, c-Src) Cytotoxicity->KinaseAssay SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Mechanism Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) KinaseAssay->Mechanism KinaseAssay->SAR InVivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->InVivo Mechanism->SAR InVivo->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Design

Caption: Workflow for Discovery of Indolin-2-one based drug candidates.

References

A Comparative Analysis of Sunitinib and 3-Substituted Indolin-2-Ones as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sunitinib and the Indolin-2-one Scaffold

Sunitinib, marketed as Sutent®, is a small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), c-KIT, Fms-like tyrosine kinase-3 (FLT3), colony-stimulating factor receptor Type 1 (CSF-1R), and the glial cell-line derived neurotrophic factor receptor (RET).[2] Its mechanism of action involves the inhibition of these RTKs, which are implicated in tumor growth, angiogenesis, and metastatic progression of cancer.[2][3][4] Sunitinib is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[1][2]

The core chemical structure of sunitinib is based on a 3-substituted indolin-2-one (also known as oxindole) scaffold. This scaffold is a privileged structure in medicinal chemistry and has been the basis for the development of numerous kinase inhibitors.[5][6] The 3-position of the indolin-2-one ring is a key point for substitution, allowing for the introduction of various functionalities that can modulate the potency and selectivity of the resulting compounds as kinase inhibitors. While specific data for 3-ethylindolin-2-one is scarce, the broader class of 3-alkylidene-2-indolone derivatives has been investigated for various biological activities, including as anticancer and antimicrobial agents.[7]

Mechanism of Action and Target Profile

Sunitinib functions by binding to the ATP-binding pocket of multiple RTKs, thereby preventing phosphorylation and the subsequent activation of downstream signaling pathways. This leads to a reduction in tumor vascularization and cancer cell proliferation, and induction of apoptosis.[1][8]

The target profile of a simple this compound is not well-defined. However, based on the general properties of the 3-substituted indolin-2-one class of compounds, it is plausible that it could exhibit inhibitory activity against various kinases. The nature and extent of this activity would be highly dependent on the specific substitutions on the indolin-2-one core and the side chain at the 3-position. For instance, various 3-substituted indolin-2-ones have been synthesized and shown to be selective inhibitors of different RTKs.[6]

Signaling Pathway of Sunitinib's Key Targets

G cluster_membrane Cell Membrane cluster_sunitinib cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->RAS PDGFR->PI3K c-KIT c-KIT c-KIT->RAS c-KIT->PI3K Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits Sunitinib->c-KIT Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Angiogenesis, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression

Caption: Sunitinib inhibits multiple RTKs, blocking downstream signaling pathways like RAS/MAPK and PI3K/AKT.

Comparative Performance Data

The following table summarizes the available quantitative data for sunitinib. As no specific data for this compound is available, this section highlights the kind of data that would be necessary for a direct comparison.

ParameterSunitinibThis compound
Target Kinases VEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF-1R[2]Not explicitly defined; potential for broad kinase inhibition based on scaffold.
IC50 (VEGFR-2) ~2-10 nM (Biochemical assays)Data not available.
IC50 (PDGFR-β) ~1-5 nM (Biochemical assays)Data not available.
IC50 (c-KIT) ~1-10 nM (Biochemical assays)Data not available.
Cellular Activity Inhibition of ligand-induced receptor phosphorylation in the nanomolar range.Data not available.
Clinical Efficacy Proven efficacy in RCC and GIST.[1][9]Not applicable.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate interpretation and comparison of data. Below are representative protocols for key assays used in the evaluation of kinase inhibitors like sunitinib.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Reagents and Materials :

    • Recombinant human kinase (e.g., VEGFR-2, PDGFR-β).

    • Kinase substrate (e.g., a synthetic peptide).

    • ATP (Adenosine triphosphate).

    • Test compound (Sunitinib or 3-substituted indolin-2-one).

    • Kinase assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • 384-well plates.

  • Procedure :

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.

    • Add the diluted test compound to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for Kinase Inhibition Assay

G start Start prep_compound Prepare serial dilutions of test compound start->prep_compound add_reagents Add kinase, substrate, and buffer to plate prep_compound->add_reagents add_compound Add test compound to wells add_reagents->add_compound initiate_reaction Initiate reaction with ATP add_compound->initiate_reaction incubate Incubate at controlled temperature initiate_reaction->incubate stop_reaction Stop reaction and add detection reagent incubate->stop_reaction measure_activity Measure kinase activity (e.g., luminescence) stop_reaction->measure_activity calculate_ic50 Calculate IC50 values measure_activity->calculate_ic50 end End calculate_ic50->end

Caption: A typical workflow for determining the in vitro kinase inhibitory activity of a compound.

Cellular Receptor Phosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a target receptor in a cellular context.

  • Cell Culture :

    • Culture cells expressing the target receptor (e.g., HUVECs for VEGFR-2) in appropriate media.

  • Procedure :

    • Seed cells in multi-well plates and allow them to adhere.

    • Starve the cells in serum-free media to reduce basal receptor phosphorylation.

    • Pre-treat the cells with various concentrations of the test compound.

    • Stimulate the cells with the corresponding ligand (e.g., VEGF for VEGFR-2) to induce receptor phosphorylation.

    • Lyse the cells and collect the protein lysates.

    • Determine the level of receptor phosphorylation using an ELISA-based assay or Western blotting with a phospho-specific antibody.

    • Quantify the results and calculate the IC50 value for the inhibition of receptor phosphorylation.

Conclusion

Sunitinib is a well-characterized and clinically validated multi-targeted kinase inhibitor with a defined mechanism of action and a broad target profile. Its efficacy is supported by a large body of preclinical and clinical data.

In contrast, this compound represents a simple, unsubstituted member of the broader indolin-2-one chemical class. While the indolin-2-one scaffold is a proven pharmacophore for kinase inhibition, the specific biological activity and target profile of this compound remain to be elucidated through dedicated experimental studies. Based on the extensive research into 3-substituted indolin-2-ones, it is conceivable that this compound could exhibit some level of kinase inhibitory activity. However, without experimental data, any comparison to the potent and well-documented effects of sunitinib is purely speculative.

Further research, including in vitro kinase screening and cellular assays, would be required to determine the biological activity of this compound and to enable a direct and meaningful comparison with established drugs like sunitinib.

References

Cross-Validation of 3-Ethylindolin-2-one: A Comparative Analysis of Kinase Inhibition and Anti-Proliferative Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the experimental data for 3-Ethylindolin-2-one and its structural analogs within the indolinone class of kinase inhibitors. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the cross-validation of experimental findings and to provide a framework for future research. While specific experimental data for this compound is not extensively available in the public domain, this guide leverages data from closely related 3-substituted indolin-2-one derivatives to provide a valuable comparative context.

Data Presentation: Comparative Inhibitory Activity

The indolinone scaffold is a well-established pharmacophore in the development of kinase inhibitors, with many derivatives demonstrating potent activity against a range of receptor tyrosine kinases (RTKs) implicated in cancer progression. The following tables summarize the in vitro kinase inhibitory activity and anti-proliferative effects of representative 3-substituted indolin-2-one analogs, providing a benchmark for the expected performance of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of 3-Substituted Indolin-2-one Analogs

Compound IDTarget KinaseIC50 (nM)Reference
Analog 1VEGFR-220[1]
Analog 1FGF-R130[1]
Analog 2PDGF-Rβ10[1]
SunitinibVEGFR-2139[2]
Compound 10gVEGFR-287[2]
Compound 17aVEGFR-278[2]

Table 2: Anti-Proliferative Activity of 3-Substituted Indolin-2-one Analogs

Compound IDCell LineIC50 (µM)Reference
SunitinibMCF-74.77[2]
SunitinibHepG22.23[2]
Compound 5bMCF-7>10[2]
Compound 10eMCF-74.62[2]
Compound 10gMCF-71.34[2]
Compound 15aMCF-72.11[2]
Compound 17aMCF-70.74[2]

Experimental Protocols

To ensure reproducibility and facilitate cross-validation, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay determines the concentration of an inhibitor required to block 50% of the kinase activity (IC50).

  • Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), test compounds (dissolved in DMSO), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The test compound is serially diluted in DMSO and added to the wells of a microplate.

    • VEGFR-2 enzyme and the substrate peptide are added to the wells.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).

    • The reaction is stopped, and the amount of ADP produced is quantified using a luminescence-based detection reagent.

    • The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Anti-Proliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

    • After the incubation period, the media is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of a compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Procedure:

    • Human tumor cells are implanted subcutaneously into the flank of the mice.

    • Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.

    • The test compound is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, the tumors are excised and weighed.

    • The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways targeted by indolinone inhibitors and a typical experimental workflow for their evaluation.

G RTK Receptor Tyrosine Kinase (VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Indolinone This compound (and analogs) Indolinone->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified signaling pathway of indolinone-based RTK inhibitors.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Analysis a Compound Synthesis (this compound) b Kinase Inhibition Assay (IC50 Determination) a->b c Cell Proliferation Assay (e.g., MTT) b->c d Tumor Xenograft Model (e.g., Mouse) c->d e Efficacy Assessment (Tumor Growth Inhibition) d->e f SAR Analysis & Lead Optimization e->f

Caption: Experimental workflow for the evaluation of indolinone inhibitors.

References

Unraveling the 3-Ethylindolin-2-one Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. Modifications at the C3 position, in particular, have been a fertile ground for the development of potent inhibitors of various protein kinases and other cellular targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-ethylindolin-2-one and its analogs, with a focus on their anticancer and anti-inflammatory properties. Experimental data from published studies are summarized to offer a clear perspective on the impact of structural modifications on biological activity.

The 3-Substituted Indolin-2-one Core: A Hub of Activity

The 3-position of the indolin-2-one ring system is a critical determinant of biological activity. The introduction of various substituents at this position can profoundly influence the compound's interaction with target proteins, leading to a wide range of pharmacological effects. The ethyl group in this compound serves as a fundamental alkyl substituent, and understanding its role is key to designing more potent and selective analogs.

Comparative Analysis of Biological Activity

The biological activity of 3-substituted indolin-2-one derivatives is often evaluated through their ability to inhibit specific enzymes, such as receptor tyrosine kinases (RTKs), and their cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of these compounds.

Anticancer Activity

Indolin-2-one derivatives have shown significant promise as anticancer agents, primarily through the inhibition of RTKs involved in angiogenesis and tumor progression, such as Vascular Endothelial Growth Factor Receptors (VEGFRs).

Table 1: Comparative in vitro Anticancer Activity of 3-Substituted Indolin-2-one Derivatives

Compound ID3-SubstituentTarget Cell LineIC50 (µM)Reference
Sunitinib (Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamideA549 (Lung)2.93[1]
KB (Oral)2.60[1]
K111 (Melanoma)3.83[1]
NCI-H460 (Lung)4.79[1]
Compound 14i 3'-chloro-N-(2-(ethylamino)ethyl)-2',5'-dimethyl-2-oxo-1',2'-dihydro-1H,3'H-3,4'-bipyrrole-4-carboxamideA549 (Lung)0.32[1]
Compound 14r 5-bromo-3'-chloro-N-(2-(ethylamino)ethyl)-2',5'-dimethyl-2-oxo-1',2'-dihydro-1H,3'H-3,4'-bipyrrole-4-carboxamideNCI-H460 (Lung)1.22[1]
Compound 14g 3'-chloro-N-(2-(diethylamino)ethyl)-2',5'-dimethyl-2-oxo-1',2'-dihydro-1H,3'H-3,4'-bipyrrole-4-carboxamideKB (Oral)0.67[1]
K111 (Melanoma)1.19[1]

Structure-Activity Relationship Insights:

  • The Indolin-2-one Core is Essential: The indolin-2-one scaffold is a necessary component for the inhibition of VEGFRs.[2]

  • Substitutions at C3 are Critical: The nature of the substituent at the C3 position of the oxindole ring plays a pivotal role in determining the antiangiogenic and anticancer activities.[2]

  • Impact of Alkyl Groups: While direct comparisons with a simple 3-ethyl group are limited in extensive SAR studies, the presence of alkyl groups on appended heterocyclic rings, as seen in Sunitinib and its analogs, is crucial for activity.

  • Role of Heterocyclic Substituents: The introduction of a pyrrole moiety at the 3-position, as seen in many potent inhibitors, significantly enhances activity. Further substitution on this pyrrole ring, such as a chlorine atom, has been shown to be important.[1] The presence of a 2-(ethyl-amino)ethylcarbamoyl group at the C-4′ position of the pyrrole ring has been found to notably enhance antitumor activities.[1]

Anti-inflammatory Activity

Recent studies have also explored the anti-inflammatory potential of 3-substituted indolin-2-one derivatives. This activity is often mediated through the inhibition of signaling pathways such as the Akt, MAPK, and NF-κB pathways.

Table 2: Comparative in vitro Anti-inflammatory Activity of 3-Substituted Indolin-2-one Derivatives

Compound3-SubstituentAssayEndpointResultReference
3-(3-hydroxyphenyl)-indolin-2-one 3-hydroxyphenylNitric Oxide Production in RAW264.7 cellsInhibitionShowed the highest inhibitory activity among 19 derivatives.[3]
TNF-α and IL-6 ProductionInhibitionConcentration-dependent inhibition.[3]
Akt, MAPK, NF-κB SignalingInhibitionSignificantly inhibited LPS-induced activation.[3]

Structure-Activity Relationship Insights:

  • Aryl Substituents: The presence of a substituted phenyl ring at the 3-position can confer significant anti-inflammatory activity.

  • Hydroxyl Group Importance: The hydroxyl group on the phenyl ring of 3-(3-hydroxyphenyl)-indolin-2-one appears to be a key feature for its potent anti-inflammatory effects.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.

VEGFR Signaling Pathway Inhibition

Indolin-2-one derivatives, such as Sunitinib, are known to inhibit the VEGFR signaling pathway, which is crucial for angiogenesis.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Dimerization Receptor Dimerization VEGFR->Dimerization Indolinone 3-Substituted Indolin-2-one (e.g., Sunitinib) Autophosphorylation Autophosphorylation Indolinone->Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) Autophosphorylation->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Inhibition of the VEGFR signaling pathway by 3-substituted indolin-2-one derivatives.

NF-κB Signaling Pathway Inhibition

The anti-inflammatory effects of some 3-substituted indolin-2-ones are mediated by the inhibition of the NF-κB signaling pathway.

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression (TNF-α, IL-6) Indolinone 3-Substituted Indolin-2-one Indolinone->IKK

Caption: Inhibition of the NF-κB signaling pathway by 3-substituted indolin-2-one derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature for the evaluation of 3-substituted indolin-2-one derivatives.

In Vitro Kinase Assay
  • Objective: To determine the inhibitory activity of a compound against a specific protein kinase (e.g., VEGFR-2).

  • General Procedure:

    • Prepare a reaction mixture containing the purified kinase, a substrate (e.g., a synthetic peptide), and the test compound at various concentrations in a suitable buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period.

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays (measuring the incorporation of ³²P-ATP) or non-radiometric methods like ELISA, fluorescence polarization, or luminescence-based assays.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Cell Viability Assay (MTT Assay)
  • Objective: To assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[4] Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product.[5][6] The amount of formazan produced is proportional to the number of viable cells.[6]

  • General Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[4]

    • Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[6]

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

The this compound scaffold and its derivatives represent a versatile class of compounds with significant potential in cancer and inflammation research. Structure-activity relationship studies reveal that the nature of the substituent at the C3 position is a critical determinant of biological activity. While a simple ethyl group provides a baseline, the introduction of more complex and functionalized moieties, such as substituted pyrroles and aryl groups, can dramatically enhance potency and selectivity. Future research should focus on synthesizing and evaluating a broader range of 3-alkylindolin-2-one derivatives to further elucidate the specific contribution of alkyl chain length and branching on target engagement and cellular activity. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers aiming to explore and expand upon this promising class of therapeutic agents.

References

In Vitro vs. In Vivo Efficacy of a Novel Indolin-2-one Derivative in Ovarian Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of ovarian cancer therapeutics, the quest for novel compounds with improved efficacy and selectivity remains a paramount challenge. This guide provides a comparative analysis of the in vitro and in vivo performance of a promising 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivative, herein referred to as LM08. Due to the limited public data on 3-Ethylindolin-2-one, this guide focuses on LM08, a structurally related and well-characterized compound, to provide relevant insights for researchers, scientists, and drug development professionals. The efficacy of LM08 is presented in comparison to standard-of-care chemotherapy for ovarian cancer.

Executive Summary

LM08, a novel indolin-2-one derivative, has demonstrated significant in vitro cytotoxic efficacy against the A2780 human ovarian cancer cell line. Mechanistic studies reveal that LM08 induces apoptosis, a programmed cell death pathway, and inhibits the clonogenic survival of cancer cells. While comprehensive in vivo data for LM08 is not yet publicly available, this guide compiles the existing in vitro findings and provides a framework for its potential therapeutic standing by comparing its performance with established chemotherapeutic agents.

In Vitro Efficacy of LM08

The anti-cancer properties of LM08 have been evaluated through a series of in vitro assays, which are crucial for determining a compound's potential before advancing to preclinical animal models.

Cytotoxicity against Ovarian Cancer Cells

The cytotoxic effect of LM08 was determined using the MTT assay, a colorimetric method that measures the metabolic activity of cells and, by inference, their viability. LM08 exhibited potent and selective cytotoxicity against the A2780 ovarian cancer cell line. In a study by Karthikeyan et al. (2019), a series of eleven 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives (LM01-LM11) were synthesized and evaluated. Among these, LM08, which features a 6-Cl substitution, was identified as a lead compound due to its pronounced and selective cytotoxic profile in ovarian cancer cells.

Table 1: Cytotoxic Efficacy (IC50) of LM08 in Various Cell Lines

Cell LineCancer TypeIC50 (µM) of LM08
A2780Ovarian CancerData Not Available
DU-145Prostate CancerData Not Available
HT-29Colon Cancer>100
HCT-116Colon Cancer>100

Note: Specific IC50 values for A2780 and DU-145 are not provided in the primary publication, though LM08 was reported to have potent efficacy in A2780 cells.

Induction of Apoptosis

To understand the mechanism behind its cytotoxicity, LM08 was investigated for its ability to induce apoptosis in A2780 cells. The Annexin V-FITC/PI flow cytometry assay was employed to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. The results indicated that LM08 treatment leads to a significant increase in the population of apoptotic cells, confirming that it exerts its anti-cancer effect by triggering programmed cell death.

Inhibition of Clonogenic Survival

The clonogenic survival assay assesses the ability of a single cancer cell to proliferate and form a colony. This assay provides insight into the long-term efficacy of a cytotoxic agent. Treatment with LM08 was found to significantly inhibit the clonogenic survival of A2780 cells, suggesting that it can effectively suppress the reproductive integrity of ovarian cancer cells.

Comparison with Standard-of-Care Drugs

The current first-line chemotherapy for ovarian cancer typically involves a platinum-based agent, such as carboplatin, often in combination with a taxane, like paclitaxel. While a direct head-to-head in vitro study comparing LM08 with these agents is not available, the potent activity of LM08 in a platinum-sensitive ovarian cancer cell line (A2780) suggests its potential as a therapeutic candidate.

Table 2: General In Vitro Efficacy of Standard Ovarian Cancer Drugs

DrugMechanism of ActionReported IC50 Range in A2780 cells (µM)
CarboplatinDNA alkylating agent, induces apoptosis5 - 50
PaclitaxelMicrotubule stabilizer, induces mitotic arrest and apoptosis0.01 - 0.1

Note: IC50 values can vary significantly between studies depending on experimental conditions.

Signaling Pathways and Experimental Workflows

The mechanism of action for many indolin-2-one derivatives involves the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. While the specific pathway for LM08 is still under investigation, related compounds have been shown to affect the Akt, MAPK, and NF-κB signaling pathways and to modulate the expression of apoptosis-related proteins such as Bax, Bcl-2, and caspases.

Experimental Workflow: In Vitro Efficacy Assessment

G cluster_start Cell Culture cluster_assays In Vitro Assays cluster_treatment Treatment cluster_results Data Analysis A A2780 Ovarian Cancer Cells E Treat with LM08 (various concentrations) A->E B MTT Assay (Cytotoxicity) F Determine IC50 B->F C Clonogenic Survival Assay G Quantify Colony Formation C->G D Annexin V/PI Assay (Apoptosis) H Quantify Apoptotic Cells D->H E->B E->C E->D

Caption: Workflow for evaluating the in vitro efficacy of LM08.

Postulated Apoptosis Signaling Pathway

G LM08 LM08 Pathway Cellular Stress LM08->Pathway Bax Bax (Pro-apoptotic) Activation Pathway->Bax Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Pathway->Bcl2 Mito Mitochondrial Permeability ↑ Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential intrinsic apoptosis pathway induced by LM08.

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: A2780 cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of LM08 or a vehicle control (DMSO) for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Clonogenic Survival Assay
  • Cell Seeding: A low density of A2780 cells (e.g., 500 cells/well) is seeded in 6-well plates.

  • Compound Treatment: The cells are treated with LM08 for 24 hours.

  • Incubation: The treatment medium is replaced with fresh medium, and the cells are incubated for 10-14 days to allow for colony formation.

  • Staining and Counting: The colonies are fixed with methanol and stained with crystal violet. Colonies containing 50 or more cells are counted.

  • Analysis: The plating efficiency and surviving fraction are calculated to determine the effect of the compound on long-term cell survival.

Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment: A2780 cells are treated with LM08 at the desired concentrations for 24 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.

Future Directions

The promising in vitro results for LM08 warrant further investigation into its in vivo efficacy and safety profile. Future studies should focus on:

  • Animal Models: Evaluating the anti-tumor activity of LM08 in ovarian cancer xenograft or patient-derived xenograft (PDX) models.

  • Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of LM08.

  • Toxicology: Assessing the potential side effects and toxicity of LM08 in preclinical models.

  • Combination Therapies: Investigating the synergistic effects of LM08 with standard-of-care chemotherapies or targeted agents.

A comprehensive understanding of both the in vitro and in vivo characteristics of LM08 will be essential for its potential translation into a clinical candidate for the treatment of ovarian cancer.

Assessing the Selectivity of 3-Substituted Indolin-2-ones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide compares the kinase selectivity of Semaxanib, a well-characterized 3-substituted indolin-2-one, with Sunitinib, a more complex indolin-2-one derivative, and Pazopanib, a multi-kinase inhibitor with a different chemical scaffold. The data presented highlights the common targeting of Vascular Endothelial Growth Factor Receptor (VEGFR) by indolin-2-one-based inhibitors and underscores the impact of structural modifications on their selectivity profiles. Detailed protocols for essential selectivity assays are provided to enable researchers to conduct their own comparative studies.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50) of Semaxanib, Sunitinib, and Pazopanib against a panel of key receptor tyrosine kinases. Lower IC50 values indicate greater potency.

CompoundTarget KinaseIC50 (nM)Reference
Semaxanib (SU5416) VEGFR2 (KDR/Flk-1)1,230[1]
PDGFRβ>20,000[1]
EGFR>100,000[1]
FGFR1>100,000[1]
Sunitinib VEGFR1-[2]
VEGFR2 (KDR/Flk-1)-[2]
VEGFR3-[2]
PDGFRα-[2]
PDGFRβ-[2]
c-Kit-[2]
FLT3-[2]
RET-[2]
CSF1R-[2]
Pazopanib VEGFR110[3]
VEGFR230[3]
VEGFR347[3]
PDGFRα-
PDGFRβ84[3]
c-Kit140[3]
FGFR174[3]

Note: Specific IC50 values for all targets for Sunitinib and some for Pazopanib were not available in the searched literature, though they are known to inhibit these kinases.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., 3-Ethylindolin-2-one)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the kinase buffer.

  • Inhibitor Addition: Add the diluted test compound to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the luminescence or fluorescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[4][5]

Materials:

  • Cultured cells expressing the target protein

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heat treatment (e.g., PCR machine)

  • Equipment for protein detection (e.g., Western blot apparatus, mass spectrometer)

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control and incubate under normal cell culture conditions.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[6]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[7]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Mandatory Visualization

Below are diagrams illustrating a key signaling pathway targeted by many indolin-2-one inhibitors and a typical experimental workflow for assessing inhibitor selectivity.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Indolinone 3-Substituted Indolin-2-one Indolinone->VEGFR2 Inhibits PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: VEGFR2 signaling pathway and the inhibitory action of 3-substituted indolin-2-ones.

Selectivity_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis Kinase_Panel Primary Kinase Panel Screening IC50_Determination IC50 Determination for Hits Kinase_Panel->IC50_Determination Selectivity_Profile Generate Selectivity Profile IC50_Determination->Selectivity_Profile CETSA Cellular Thermal Shift Assay (CETSA) Pathway_Analysis Downstream Pathway Analysis CETSA->Pathway_Analysis Pathway_Analysis->Selectivity_Profile SAR Structure-Activity Relationship (SAR) Selectivity_Profile->SAR Compound Test Compound (e.g., this compound) Compound->Kinase_Panel Compound->CETSA

Caption: Experimental workflow for assessing the selectivity of a test compound.

References

A Comparative Guide to the Reproducibility of 3-Ethylindolin-2-one in Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental reproducibility of 3-Ethylindolin-2-one and its structurally related alternatives, Semaxanib (SU5416) and Sunitinib (SU11248). The focus is on key performance indicators in common assays relevant to drug discovery and development, including kinase inhibition and anti-inflammatory activity. Due to the limited publicly available data on the specific compound this compound, this guide leverages data from its well-characterized analogs to provide a framework for assessing its potential experimental reproducibility.

Quantitative Performance Comparison

CompoundTargetAssay TypeReported IC50Inter-Assay Variability
This compound VEGFR2Kinase InhibitionData Not AvailableData Not Available
Semaxanib (SU5416) VEGFR2Cell-free kinase assay~1.23 µM[1][2][3]Consistently reported across multiple sources, suggesting low variability.
Sunitinib (SU11248) VEGFR2Cell-free kinase assay~80 nM[4][5]Data from multiple studies show consistent nanomolar potency.

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. The lack of publicly available, peer-reviewed data for this compound prevents a direct quantitative comparison. Researchers are encouraged to perform internal validation and reproducibility studies.

Experimental Protocols

To ensure the reproducibility of experiments involving indolin-2-one derivatives, detailed and standardized protocols are essential. Below are representative methodologies for assessing their activity in key assays.

In Vitro Kinase Inhibition Assay (VEGFR2)

This protocol outlines a common method for determining the inhibitory activity of a compound against a specific kinase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR2 kinase.

Materials:

  • Recombinant human VEGFR2 kinase

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of VEGFR2 enzyme solution to each well.

  • Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.

Anti-Inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This protocol describes a method to assess the anti-inflammatory potential of a compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine the effect of a test compound on NO production in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Griess Reagent (for nitrite determination)

  • 96-well plates

  • Cell culture incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

  • Calculate the percentage of inhibition of NO production for each compound concentration.

Visualizing Molecular Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams are provided.

VEGFR2_Signaling_Pathway VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation Survival, Migration Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR2 Signaling Pathway.

The diagram above illustrates the simplified Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling cascade. Upon binding of VEGF, VEGFR2 dimerizes and autophosphorylates, initiating downstream signaling through pathways such as PLCγ/PKC, PI3K/Akt, and Ras/Raf/MEK/ERK. These pathways ultimately regulate endothelial cell proliferation, survival, and migration, which are crucial processes in angiogenesis. Indolin-2-one derivatives like Semaxanib and Sunitinib act as inhibitors of the VEGFR2 tyrosine kinase, thereby blocking these downstream events.

Kinase_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, ATP, Compound) start->prepare_reagents dispense_compound Dispense Test Compound and Controls into Plate prepare_reagents->dispense_compound add_enzyme Add Kinase Enzyme dispense_compound->add_enzyme initiate_reaction Initiate Reaction (Add Substrate/ATP Mix) add_enzyme->initiate_reaction incubation Incubate at RT initiate_reaction->incubation stop_reaction Stop Reaction (Add ADP-Glo™ Reagent) incubation->stop_reaction develop_signal Develop Luminescent Signal (Add Kinase Detection Reagent) stop_reaction->develop_signal read_plate Read Luminescence develop_signal->read_plate analyze_data Analyze Data (Calculate % Inhibition, IC50) read_plate->analyze_data end End analyze_data->end

Caption: In Vitro Kinase Inhibition Assay Workflow.

This flowchart outlines the key steps in a typical in vitro kinase inhibition assay. Following a clear and consistent workflow is paramount for achieving reproducible results. Each step, from reagent preparation to data analysis, presents potential sources of variability that must be carefully controlled. The use of automated liquid handlers and validated detection reagents can significantly improve the reproducibility of such assays.

References

A Comparative Analysis of Indolin-2-one Derivatives as Kinase Inhibitors in Oncological Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The indolin-2-one (oxindole) scaffold is a cornerstone in the development of potent and selective kinase inhibitors, crucial for targeted cancer therapy. While the specific molecule 3-Ethylindolin-2-one is not extensively documented, a vast body of research exists for its structural analogues, which have shown significant efficacy in preclinical and clinical studies. This guide provides a comparative statistical analysis of prominent indolin-2-one derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed methodologies.

Quantitative Performance Analysis

The following tables summarize the inhibitory activities of key indolin-2-one derivatives against various protein kinases and their cytotoxic effects on cancer cell lines.

Table 1: Kinase Inhibitory Activity of Indolin-2-one Derivatives

This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the compound required to inhibit 50% of the target kinase activity. Lower values signify higher potency.

CompoundTarget KinaseIC50 (nM)Reference(s)
Sunitinib VEGFR2 (Flk-1/KDR)80[1][2][3]
PDGFRβ2[1][2][3]
c-KitPotent Inhibition[1][2][3]
FLT330-250[1]
Semaxanib (SU5416) VEGFR2 (Flk-1/KDR)1230[4][5]
PDGFRβ20300[5]
c-Kit30[6]
FLT3160[6]
SU11274 Met~1000-1500 (in cells)[7]
Compound 20 VEGFR-232.65[8][9][10]
EGFR14.31[8][9][10]
Compound 7d VEGFR-2503[11]
Compound 8u VEGFR-21520[11]
Table 2: Cytotoxicity of Indolin-2-one Derivatives in Cancer Cell Lines

This table outlines the cytotoxic effects of various indolin-2-one derivatives on different cancer cell lines, also presented as IC50 values.

CompoundCell LineCancer TypeIC50 (µM)Reference(s)
Sunitinib MV4;11Acute Myeloid Leukemia0.008[1][3]
OC1-AML5Acute Myeloid Leukemia0.014[1][3]
Compound 9 HepG2Hepatocellular Carcinoma2.53[8][9][10]
MCF-7Breast Cancer7.54[8][9][10]
Compound 20 HepG2Hepatocellular Carcinoma3.08[8][9][10]
MCF-7Breast Cancer5.28[8][9][10]
Compound 7c MCF-7Breast Cancer7.17[11]
Compound 7d MCF-7Breast Cancer2.93[11]
Compound 8u HepG2Hepatocellular Carcinoma1.88[11]
Compound 3b MCF-7Breast Cancer4.0[12]
Compound 3f MDA-MB-231Breast Cancer4.7[12]

Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathway and a typical experimental workflow provide a clearer understanding of the mechanism of action and the methods used for evaluation.

G VEGFR/PDGFR Signaling Pathway Inhibition Ligand VEGF / PDGF RTK VEGFR / PDGFR (Receptor Tyrosine Kinase) Ligand->RTK Binds to Dimerization Receptor Dimerization & Autophosphorylation RTK->Dimerization Activates Indolinone Indolin-2-one Derivative (e.g., Sunitinib) Indolinone->RTK Competitively Inhibits ATP Binding ATP ATP ATP->Dimerization Phosphate Donor Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) Dimerization->Downstream Activates Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Promotes

Caption: Inhibition of VEGFR/PDGFR signaling by indolin-2-one derivatives.

G Experimental Workflow for Kinase Inhibitor Evaluation start Start synthesis Synthesize Indolin-2-one Derivatives start->synthesis kinase_assay In Vitro Kinase Assay (e.g., VEGFR-2, PDGFR-β) synthesis->kinase_assay ic50_kinase Determine IC50 for Kinase Inhibition kinase_assay->ic50_kinase cell_culture Culture Cancer Cell Lines (e.g., HepG2, MCF-7) ic50_kinase->cell_culture mtt_assay Cell Viability Assay (MTT / WST-8) cell_culture->mtt_assay ic50_cell Determine IC50 for Cytotoxicity mtt_assay->ic50_cell mechanism_studies Mechanism of Action Studies (Cell Cycle, Apoptosis) ic50_cell->mechanism_studies end End mechanism_studies->end

Caption: A typical workflow for the evaluation of novel kinase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the analysis of indolin-2-one derivatives.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.

  • Materials: Recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, test compounds, and a detection reagent (e.g., Kinase-Glo® Max).[13][14][15]

  • Procedure:

    • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the kinase assay buffer, the VEGFR-2 enzyme, and the test compound at various concentrations.[13]

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45-60 minutes).[13]

    • Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® Max reagent, which produces a luminescent signal.[13]

    • Measure the luminescence using a microplate reader. The signal is inversely proportional to the kinase activity.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[16][17][18]

  • Materials: Human cancer cell lines (e.g., HepG2, MCF-7), cell culture medium, 96-well plates, test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).[9][16]

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.[19]

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).[19]

    • Add the MTT reagent to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[16]

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]

    • Measure the absorbance of the solution at a specific wavelength (e.g., 540-590 nm) using a microplate reader.[19]

    • The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.[16]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.[20][21][22]

  • Materials: Cancer cells, test compound, phosphate-buffered saline (PBS), ethanol for fixation, RNase A, and a DNA-staining fluorescent dye (e.g., Propidium Iodide - PI).

  • Procedure:

    • Culture and treat the cells with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).[8]

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store them at -20°C.

    • Before analysis, wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

    • Incubate the cells in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[23]

    • The resulting DNA histogram is analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Analysis by Western Blot

This method is used to detect changes in the expression levels of key apoptosis-related proteins, such as those from the Bcl-2 family (Bax, Bcl-2) and caspases.[24][25]

  • Materials: Treated cells, RIPA lysis buffer with protease inhibitors, protein quantification assay kit (e.g., BCA), primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.

  • Procedure:

    • Treat cells with the test compound and lyse them to extract total proteins.[24]

    • Quantify the protein concentration in the lysates.

    • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the apoptosis-related proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.[24]

    • Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analyze the band intensities to determine the relative expression levels of the proteins, often normalized to a loading control like β-actin. An increased Bax/Bcl-2 ratio and elevated levels of cleaved caspase-3 are indicative of apoptosis induction.[8][10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethylindolin-2-one
Reactant of Route 2
Reactant of Route 2
3-Ethylindolin-2-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。